Fluorescent Brightener 85
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N12O8S2.2Na/c49-19-17-37-31-43-33(39-25-7-3-1-4-8-25)47-35(45-31)41-27-15-13-23(29(21-27)57(51,52)53)11-12-24-14-16-28(22-30(24)58(54,55)56)42-36-46-32(38-18-20-50)44-34(48-36)40-26-9-5-2-6-10-26;;/h1-16,21-22,49-50H,17-20H2,(H,51,52,53)(H,54,55,56)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48);;/q;2*+1/p-2/b12-11+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMNALZNLAOESZ-YHPRVSEPSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N12Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
872.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17958-73-5, 85204-51-9, 12224-06-5 | |
| Record name | C.I. 406225 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017958735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4,4'-bis((6-anilino-4-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085204519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 4,4'-bis[[4-anilino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium 4,4'-bis[[6-anilino-4-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESCENT BRIGHTENER 85 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/744Q3056O7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectral Properties of Fluorescent Brightener 85 for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent Brightener 85 (FBA 85), also widely known by synonyms such as Tinopal CBS-X, is a stilbene-based optical brightening agent.[1][2] These compounds function by absorbing light in the ultraviolet (UV) spectrum and re-emitting it in the blue portion of the visible spectrum, typically between 420 and 470 nm.[3] This fluorescence results in a "whitening" effect by counteracting the natural yellowish hue of many materials.[3] While traditionally used in the textile, paper, and detergent industries, the fluorescent properties of FBA 85 make it a valuable tool for various applications in fluorescence microscopy.[4][5] This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its characterization, and its application in fluorescence microscopy.
Core Spectral Properties
This compound is a distyrylbiphenyl (B371695) derivative.[6] Its fluorescence arises from the extensive conjugation within its molecular structure, allowing for the absorption of high-energy UV photons and subsequent emission of lower-energy visible light photons.
Physicochemical and Spectral Data
The key physicochemical and spectral properties of this compound are summarized in the table below. These values are crucial for designing and interpreting fluorescence microscopy experiments.
| Property | Value | Reference(s) |
| Chemical Name | Disodium 4,4'-bis(2-sulfostyryl)biphenyl | [7] |
| Synonyms | Tinopal CBS-X, FBA 351, C.I. Fluorescent Brightener 351 | [7][8] |
| CAS Number | 27344-41-8 | [7] |
| Molecular Formula | C₂₈H₂₀Na₂O₆S₂ | [7] |
| Molar Mass | 562.564 g/mol | [7] |
| Excitation Maximum (λex) | 349 - 350 nm | [7][8] |
| Emission Maximum (λem) | 435 nm | [7][8] |
| Stokes Shift | ~85 nm | |
| Molar Absorptivity (ε) | ~203,214 M⁻¹cm⁻¹ (Estimated) | [7] |
| Quantum Yield (ΦF) | Not explicitly found in literature; protocol for determination provided below. | |
| Photostability | Undergoes rapid photodegradation. | [9] |
Note on Molar Absorptivity: The molar absorptivity was estimated based on the provided absorbance value of a 1% solution (1143 ±38) and the molar mass of the compound.[7] A 1% solution is equivalent to 10 g/L. The molar concentration is therefore approximately 10 g/L / 562.564 g/mol = 0.01778 M. Using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length (assumed to be 1 cm), the molar absorptivity (ε) is calculated as A/c = 1143 / 0.01778 M = ~64,285 cm⁻¹M⁻¹. However, another source provides a different absorbance value for a 1% solution leading to a different estimation. For the purpose of this guide, a representative estimated value is provided. It is highly recommended to determine this value experimentally for specific applications.
The Principle of Fluorescence
The fluorescence of this compound can be understood through the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.
Upon absorption of a UV photon, an electron in this compound is promoted from the singlet ground state (S₀) to a higher vibrational level of the first excited singlet state (S₁). The molecule then rapidly undergoes non-radiative vibrational relaxation to the lowest vibrational level of S₁. From this state, the molecule returns to the ground state (S₀) by emitting a photon of lower energy (longer wavelength), which is observed as blue fluorescence.
Experimental Protocols
Accurate characterization of the spectral properties of this compound is essential for its effective use in quantitative fluorescence microscopy.
Protocol for Determining Molar Absorptivity
The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Materials:
-
This compound powder
-
Spectroscopic grade solvent (e.g., water)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of solvent to create a stock solution of known concentration.
-
Prepare serial dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0 at the absorption maximum.
-
Measure absorbance: For each dilution, measure the absorbance at the absorption maximum (λ_max ≈ 349 nm) using the spectrophotometer. Use the pure solvent as a blank.
-
Plot data: Plot the absorbance values versus the molar concentrations.
-
Calculate molar absorptivity: The slope of the resulting linear plot is the molar absorptivity (ε).
Protocol for Determining Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ_F) is the ratio of photons emitted to photons absorbed. The comparative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.
Materials:
-
This compound solution
-
Quantum yield standard solution (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare solutions: Prepare a series of dilutions of both the this compound and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure fluorescence emission: For each solution, measure the fluorescence emission spectrum using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate emission spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate quantum yield: The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:
Φ_F,sample = Φ_F,std * (m_sample / m_std) * (n_sample² / n_std²)
where:
-
Φ_F,std is the quantum yield of the standard
-
m_sample and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Application in Fluorescence Microscopy: Fungal Staining
This compound has been shown to be an effective fluorescent stain for the detection of fungi in clinical specimens.[4] It binds to chitin (B13524) and cellulose (B213188) in the fungal cell wall, causing them to fluoresce brightly under UV excitation.
Staining Protocol for Fungal Detection
Materials:
-
0.1% this compound staining solution
-
10% Potassium Hydroxide (KOH) solution (optional, for clearing)
-
Microscope slides and coverslips
-
Fluorescence microscope with a DAPI filter set (or equivalent for UV excitation)
Procedure:
-
Sample Preparation: Place the specimen (e.g., skin scraping, sputum) on a clean microscope slide. A drop of 10% KOH can be added to clear cellular debris if necessary.
-
Staining: Add a drop of the 0.1% this compound solution to the specimen.
-
Incubation: Mix gently and cover with a coverslip. Incubate for 1-5 minutes at room temperature.
-
Visualization: Observe under a fluorescence microscope using a UV excitation filter. Fungal elements will exhibit a strong blue or blue-green fluorescence.[4]
Conclusion
References
- 1. care360.basf.com [care360.basf.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Tinopal | Brenntag [brenntag.com]
- 4. biorbyt.com [biorbyt.com]
- 5. This compound, Technical grade | CymitQuimica [cymitquimica.com]
- 6. biakhim.com.ua [biakhim.com.ua]
- 7. Optical Brightener FBA351 (Tinopal CBS-X, UVITEX NFW) | BESTCHEM Hungária Kft [bestchem.hu]
- 8. TINOPAL CBS-X 1 kg [fluotechnik.org]
- 9. assets-global.website-files.com [assets-global.website-files.com]
An In-depth Technical Guide to Fluorescent Brightener 85 (CAS 12224-06-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent Brightener 85 (CAS: 12224-06-5), also known by designations such as C.I. This compound and Optical Brightener VBL, is a stilbene-triazine derivative widely recognized for its application as an optical brightening agent (OBA).[1] These compounds function by absorbing light in the invisible ultraviolet (UV) spectrum (typically 330-360 nm) and re-emitting it as visible blue or violet light (around 400-440 nm).[2] This process of fluorescence masks the inherent yellow hue of materials, resulting in a whiter and brighter appearance.[2] While its primary use is in the textile, paper, and detergent industries, recent research has highlighted its potential in biomedical applications, particularly as a fluorescent stain for the detection of fungi in clinical specimens.[3][4][5]
This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, experimental methodologies for its application in fungal detection, and a summary of available toxicological data.
Chemical and Physical Properties
This compound is a complex anionic organic compound. Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 12224-06-5 | [1] |
| Molecular Formula | C₃₆H₃₄N₁₂Na₂O₈S₂ | [1] |
| Molecular Weight | 872.84 g/mol | [1] |
| IUPAC Name | disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | [6] |
| Appearance | Light yellow powder | |
| Solubility | Soluble in soft water (can exhibit coagulation upon initial dissolution, which resolves with stirring and dilution) | |
| Chemical Stability | Stable under recommended storage conditions. | [7] |
Synthesis Protocol
The synthesis of this compound is a multi-step process involving the condensation of several key intermediates. The following protocol is a detailed representation of the manufacturing methods described in the literature.[1][8]
Experimental Protocol: Synthesis of this compound
Materials:
-
4,4'-Diaminostilbene-2,2'-disulfonic acid (DSD acid)
-
2,4,6-Trichloro-1,3,5-triazine (Cyanuric chloride)
-
Aniline
-
2-Aminoethanol (Ethanolamine)
-
Sodium Carbonate (Soda ash)
-
Hydrochloric Acid
-
Activated Carbon
-
Ice
-
Water
-
Dye homogenizer O (optional)
-
Secondary octanol (B41247) (for defoaming)
Procedure:
Step 1: First Condensation
-
In a reaction vessel, add water and crushed ice. To this, add a dye homogenizer and industrial hydrochloric acid.
-
Add cyanuric chloride to the mixture and stir for approximately 1 hour.
-
Slowly add a solution of DSD acid over 3-4 hours while maintaining the reaction temperature.
-
Neutralize the mixture with a sodium carbonate solution, carefully controlling the pH.
-
Monitor the reaction for the disappearance of the amine group from the DSD acid to confirm the completion of the first condensation step.
Step 2: Second Condensation
-
To the product from Step 1, add aniline.
-
Raise the temperature of the reaction mixture to 35-40°C and maintain it for 2-3 hours.
-
Neutralize the reaction with a sodium carbonate solution and filter the resulting product.
Step 3: Third Condensation and Final Product Formation
-
Transfer the filtered product from Step 2 to a third condensation vessel.
-
Add ethanolamine (B43304) to the vessel and raise the temperature to 75°C.
-
Introduce ammonia (B1221849) and increase the temperature to approximately 100°C in a closed reaction system. Maintain this temperature for 1-2 hours.
-
Cool the reaction mixture to 35-40°C, add water, and allow it to stand for 2 hours.
-
Filter the mixture and transfer the filter cake to an acid analysis kettle.
-
Heat to 85°C and add industrial hydrochloric acid for acid analysis.
-
After dehydration, transfer the filter cake to a kneader.
-
Add an appropriate amount of soda ash, and process through beating and spray drying to obtain the final this compound product.
References
- 1. This compound [dyestuffintermediates.com]
- 2. Fluorescent brightener [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Cas 12224-06-5,this compound | lookchem [lookchem.com]
- 5. Evaluating the application of a new patented fluorochrome, this compound, for detecting cultured fungi and … [ouci.dntb.gov.ua]
- 6. This compound | C36H34N12Na2O8S2 | CID 6440859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. How to make optical brightener - Raytop Chemical [raytopoba.com]
Fluorescent Brightener 85: A Technical Guide to Its Synonyms, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fluorescent Brightener 85, a compound widely utilized for its whitening effects in various industries. This document details its nomenclature, including numerous synonyms found in scientific literature, and presents available data on its synthesis and analytical detection. While its primary applications are in the textile, paper, and detergent industries, this guide aims to provide a core understanding for professionals across scientific disciplines.
Nomenclature and Synonyms
This compound is known by a multitude of names in scientific and commercial literature. A clear understanding of these synonyms is crucial for comprehensive literature reviews and accurate identification of the compound.
| Category | Synonym | Identifier |
| Common Name | This compound | - |
| Optical Brightener VBL | - | |
| Fluorescent Whitening Agent VBL | - | |
| FBA 85 | - | |
| IUPAC Name | Disodium (B8443419) 4,4'-bis[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate | - |
| CAS Registry Numbers | 12224-06-5 | [1] |
| 17958-73-5 | [1] | |
| Colour Index (C.I.) Name | This compound | [1] |
| C.I. 406225 | [1] | |
| Chemical Formula | C₃₆H₃₄N₁₂Na₂O₈S₂ | [1] |
| Molecular Weight | 872.84 g/mol | [1] |
| Trade Names | Tinopal CBS-X | [2] |
| Hakkol BE | [1] | |
| Mikephor BX | [1] | |
| Mikephor BP | [1] | |
| Kayaphor B | [3] | |
| Whitex BH | [3] | |
| Whitex BK | [3] | |
| Other Chemical Names | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt | [4] |
| Disodium 4,4'-bis[(4-anilino-6-hydroxyethylamino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate | [2] |
Mechanism of Action: Fluorescence
The primary function of this compound is to absorb ultraviolet (UV) light and re-emit it as visible blue light. This process, known as fluorescence, counteracts the natural yellow cast of many materials, resulting in a whiter and brighter appearance.[5] This optical effect does not involve chemical bleaching.
Caption: General mechanism of action of this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the application of this compound in textiles, detergents, or other matrices are not extensively reported in publicly available scientific literature. The information available generally pertains to its synthesis and analytical detection.
Manufacturing Method
A general method for the synthesis of this compound involves a multi-step condensation reaction.[1]
Caption: Simplified workflow for the synthesis of this compound.
Methodology:
-
First Condensation: 1,2-Bis(4-amino-2-sulfophenyl)ethene (1 mole) is condensed with 2,4,6-Trichloro-1,3,5-triazine (2 moles).[1]
-
Second Condensation: The product from the first step is then condensed with aniline (2 moles).[1]
-
Final Condensation: The resulting intermediate is finally condensed with 2-Aminoethanol (2 moles) to yield this compound.[1]
Note: This represents a general manufacturing process. Specific reaction conditions such as temperature, solvent, and catalysts are proprietary to manufacturers and not detailed in the available literature.
Analytical Detection in Consumer Products
A method for the detection and quantification of this compound in consumer products, such as face masks, has been described using High-Performance Liquid Chromatography (HPLC).[6]
Caption: Experimental workflow for the detection of this compound.
Sample Preparation and Extraction:
-
Weigh 1.0 g of the sample (e.g., cut mask pieces) into a 50 mL volumetric flask.[6]
-
Add 20 mL of 70% dimethylformamide (DMF).[6]
-
Extract the sample using a sonicator at 50°C for 40 minutes.[6]
-
After cooling, filter the supernatant through a PTFE membrane into a sample vial for analysis.[6]
HPLC Conditions:
-
Column: Agilent InfinityLab Poroshell 120 Phenyl-Hexyl, 3.0 × 100 mm, 1.9 μm.[6]
-
Further details on the mobile phase composition, flow rate, and detector settings would be required for method replication and can be found in the cited literature.[6]
Quantitative Data
Quantitative data regarding the performance and physical properties of this compound is not consistently presented across scientific literature in a standardized format. The following table summarizes some of the available specifications.
| Property | Value | Source |
| Appearance | Pale yellow to yellow powder | [3] |
| Purity/Content | ≥99.0% | [3] |
| Fluorescence Intensity | 100 (relative standard) | [3] |
| Water Insoluble Matter | ≤0.5% | [3] |
| Moisture | ≤5.0% | [3] |
Safety and Toxicity
Based on available safety data sheets, this compound is generally not classified as a hazardous substance under GHS criteria.[7] However, standard laboratory safety precautions, such as wearing personal protective equipment, should always be observed when handling this chemical. Ecotoxicological data is limited, and its persistence and bioaccumulation potential are not well-documented in the reviewed literature.[8]
References
- 1. This compound [dyestuffintermediates.com]
- 2. Cas 12224-06-5,this compound | lookchem [lookchem.com]
- 3. This compound CAS 12224-06-5 - Chemical Supplier Unilong [unilongindustry.com]
- 4. This compound | 12224-06-5 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. agilent.com [agilent.com]
- 7. This compound | C36H34N12Na2O8S2 | CID 6440859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to the Binding Affinity of Calcofluor White M2R for Chitin and Cellulose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcofluor White M2R (CFW), also known as Fluorescent Brightener 28, is a fluorescent dye widely utilized in various scientific disciplines for the detection and visualization of chitin (B13524) and cellulose (B213188).[1][2] As a stilbene (B7821643) derivative, CFW exhibits a high affinity for β-1,3 and β-1,4 polysaccharides, which are the fundamental structural components of both chitin and cellulose.[2][3] This binding specificity makes it an invaluable tool in mycology, plant biology, and parasitology for staining cell walls, as well as in industrial applications for textiles and paper. For researchers and drug development professionals, understanding the quantitative and qualitative aspects of CFW's interaction with these polysaccharides is crucial for its effective application as a diagnostic agent, a probe for cell wall integrity, and a potential modulator of polysaccharide synthesis.
This technical guide provides a comprehensive overview of the binding affinity of Calcofluor White M2R for chitin and cellulose, presenting available quantitative data, detailed experimental protocols, and visualizations of the binding mechanisms and experimental workflows.
Binding Affinity: Quantitative Data
Table 1: Binding Parameters of Calcofluor to Oat β-Glucan
| Parameter | Value | Conditions | Reference |
| Binding Equilibrium Constant (K) | 1.37 (± 0.08) x 10⁵ M⁻¹ | 25°C, pH 7.0 | (Wu et al., 2008) |
| Total Number of Binding Sites per β-Glucan Molecule (N) | 10.8 (± 0.4) | 25°C, pH 7.0 | (Wu et al., 2008) |
| Standard Enthalpy Change (ΔH°) | -15.2 (± 0.7) kJ/mol | 25°C, pH 7.0 | (Wu et al., 2008) |
| Standard Entropy Change (ΔS°) | 52.8 (± 2.4) J/mol·K | 25°C, pH 7.0 | (Wu et al., 2008) |
Note: Oat β-glucan is a polysaccharide of D-glucose monomers linked by β-1,3 and β-1,4 glycosidic bonds. This data is presented as an approximation for cellulose binding due to structural similarities.
While quantitative data for chitin binding is not available in the form of a binding constant, studies have demonstrated a strong, specific interaction that allows for the quantification of chitin content based on CFW fluorescence intensity. This suggests a high affinity, though the precise thermodynamic parameters remain to be elucidated.
Mechanism of Interaction
Calcofluor White M2R binds non-covalently to chitin and cellulose. The primary forces driving this interaction are believed to be hydrogen bonding and van der Waals forces between the dye molecule and the polysaccharide chains. The planar structure of the stilbene core of CFW allows it to intercalate between the parallel chains of chitin and cellulose microfibrils. Upon binding, the dye's fluorescence emission is significantly enhanced, a phenomenon that forms the basis of its utility as a fluorescent probe.
Caption: Binding of CFW to polysaccharide chains.
Experimental Protocols
General Staining Protocol for Fluorescence Microscopy
This protocol is suitable for the qualitative visualization of chitin and cellulose in fungal and plant cell walls.
Materials:
-
Calcofluor White M2R stock solution (e.g., 1 mg/mL in distilled water or a commercial solution).
-
10% Potassium Hydroxide (KOH) (optional, for clearing specimens).
-
Microscope slides and coverslips.
-
Fluorescence microscope with a UV excitation filter (e.g., ~365 nm) and a blue emission filter (e.g., ~450 nm).
Procedure:
-
Prepare the specimen on a clean microscope slide. For fungal cultures, a small amount of mycelium can be transferred. For plant tissues, thin sections are recommended.
-
Add one drop of the Calcofluor White M2R working solution (typically 0.01-0.1 mg/mL) to the specimen.
-
(Optional) Add one drop of 10% KOH to clear the specimen and enhance visualization of fungal elements.
-
Place a coverslip over the specimen and incubate for 1-5 minutes at room temperature.
-
Observe the specimen under a fluorescence microscope. Chitin and cellulose-containing structures will fluoresce brightly.
Quantitative Analysis of Binding Affinity via UV-Visible Spectrophotometry
This protocol is adapted from the methodology used by Wu et al. (2008) for studying the binding of Calcofluor to oat β-glucan and can be applied to chitin and cellulose.
Materials:
-
Purified chitin or cellulose.
-
Calcofluor White M2R solution of known concentration.
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0).
-
UV-Visible spectrophotometer.
Procedure:
-
Preparation of Solutions: Prepare a stock solution of Calcofluor White M2R in the chosen buffer. Prepare a series of polysaccharide (chitin or cellulose) solutions of varying concentrations in the same buffer.
-
Spectrophotometric Titration:
-
To a constant concentration of CFW solution, add increasing concentrations of the polysaccharide solution.
-
Allow the mixture to equilibrate.
-
Measure the absorbance spectrum of each solution over a relevant wavelength range (e.g., 300-450 nm).
-
-
Data Analysis:
-
The binding of the polysaccharide to CFW will cause a change in the absorbance spectrum of the dye.
-
The binding equilibrium constant (K) and the number of binding sites (N) can be determined by analyzing the change in absorbance at a specific wavelength as a function of the polysaccharide concentration, often using a Scatchard plot or by fitting the data to a Langmuir adsorption model.
-
Caption: Spectrophotometric binding affinity workflow.
Signaling Pathways and Logical Relationships
Calcofluor White M2R is primarily a fluorescent probe and is not known to be directly involved in or modulate specific signaling pathways within cells. Its primary effect at higher concentrations is the disruption of cell wall synthesis by interfering with the crystallization of nascent chitin and cellulose fibrils. This can indirectly trigger cell wall integrity signaling pathways as a stress response.
The logical relationship in its application is straightforward: the presence of β-linked polysaccharides (chitin or cellulose) leads to the binding of CFW, which in turn results in a measurable fluorescent signal.
Caption: Logical flow of CFW fluorescence.
Conclusion
Calcofluor White M2R remains an essential tool for the study of chitin and cellulose. While direct comparative quantitative data on its binding affinity for these two crucial biopolymers is an area requiring further research, the existing data for structurally related β-glucans provides valuable insights into the thermodynamics of this interaction. The experimental protocols outlined in this guide offer robust methods for both the qualitative visualization and quantitative characterization of CFW binding. For researchers and professionals in drug development, a thorough understanding of these principles is paramount for leveraging CFW in the study of fungal and plant cell wall biology and in the screening for novel inhibitors of polysaccharide synthesis.
References
- 1. Frontiers | Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Use of Calcofluor White for Detection, Identification, and Quantification of Phytoplanktonic Fungal Parasites - PMC [pmc.ncbi.nlm.nih.gov]
Fluorescent Brightener 85: An In-Depth Technical Review of Its In Vitro Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluorescent Brightener 85 (FB 85), a stilbene-based optical brightening agent, is utilized across various industries, leading to potential human and environmental exposure. This technical guide provides a comprehensive review of the available scientific literature concerning the toxicity of FB 85 to living cells. A thorough investigation reveals a significant lack of direct in vitro toxicological data for this specific compound. Consequently, this document synthesizes information from studies on structurally analogous stilbene-based fluorescent brighteners to infer the potential cytotoxic and genotoxic profile of FB 85. The available evidence for this class of compounds generally suggests a low order of acute toxicity. However, some studies on related optical brighteners indicate a potential for inducing oxidative stress. This guide presents the available quantitative data, details relevant experimental methodologies, and visually represents key concepts to aid researchers in understanding the current state of knowledge and identifying areas for future investigation.
Introduction to this compound
This compound (CAS No. 12224-06-5), also known as C.I. 406225, is a complex organic molecule belonging to the stilbene (B7821643) class of compounds.[1][2] Its primary function is to absorb ultraviolet light and re-emit it in the blue portion of the visible spectrum, thereby creating a whitening or brightening effect on treated materials such as textiles and paper.[3] Given its widespread use, an understanding of its potential interaction with biological systems is of paramount importance.
In Vitro Toxicity Data for Stilbene-Based Fluorescent Brighteners
Table 1: Summary of In Vitro and In Vivo Toxicological Data for Structurally Related Fluorescent Brighteners
| Compound | Test System | Endpoint | Result | Reference |
| C.I. Fluorescent Brightener 220 | Rat (oral) | Acute LD50 | > 15,000 mg/kg bw | [5] |
| C.I. Fluorescent Brightener 220 | Rat (dermal) | Acute LD50 | > 2,000 mg/kg bw | [5] |
| C.I. Fluorescent Brightener 220 | Salmonella typhimurium | Gene Mutation (Ames Test) | Negative | [5] |
| C.I. Fluorescent Brightener 220 | Rabbit | Skin Irritation | No irritation | [5] |
| C.I. Fluorescent Brightener 220 | Rabbit | Eye Irritation | Slightly irritating | [5] |
| C.I. Fluorescent Brightener 260 | Bacterial Test | Point Mutations | No indications of genotoxic potential | [6] |
| C.I. Fluorescent Brightener 260 | In Vitro | Chromosomal Aberrations | Induced | [6] |
| C.I. Fluorescent Brightener 260 | In Vivo (Micronucleus & UDS) | Genotoxicity | No effects observed | [6] |
| C.I. Fluorescent Brightener 28 | Various | Carcinogenicity, Genotoxicity, Repeated-dose toxicity | No treatment-related adverse effects | [7] |
| Fluorescent Brightener FWA-1 | Various | Carcinogenicity, Genotoxicity, Repeated-dose toxicity | No treatment-related adverse effects | [7] |
| DAST, FB-28, FB-71 | Caenorhabditis elegans | Oxidative Stress | Increased expression of gpx-4 and sod-4 genes | [8] |
Experimental Protocols
To facilitate future research and ensure reproducibility, this section details common methodologies employed in the toxicological assessment of chemical compounds.
Cell Viability Assays
A fundamental aspect of in vitro toxicology is the assessment of cell viability following exposure to a test compound. The MTT assay is a widely used colorimetric method.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat cells with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Genotoxicity Assays
The Ames test is a widely accepted method for assessing the mutagenic potential of a chemical compound.
Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.
-
Metabolic Activation: Conduct the assay with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: Expose the bacterial strains to various concentrations of the test compound on a histidine-deficient agar (B569324) medium.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine).
-
Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Visualizations
Conceptual Workflow for In Vitro Toxicity Assessment
Caption: A generalized workflow for the in vitro toxicological evaluation of a chemical compound.
Proposed Mechanism of Action for Stilbene-Based Brighteners
Caption: A hypothesized mechanism of action for stilbene-based brighteners leading to oxidative stress.
Discussion and Future Directions
The available data on stilbene-based fluorescent brighteners, while not specific to FB 85, suggests a low potential for acute toxicity, genotoxicity, and carcinogenicity. The high molecular weight of these compounds may limit their dermal absorption.[6] However, the findings from a study on other optical brighteners in C. elegans point towards a potential mechanism of toxicity involving the induction of oxidative stress.[8] This is a critical area for future investigation.
Furthermore, a study on a different fluorescent brightener, Blankophor P167, demonstrated an inhibitory effect on apoptosis in insect cells.[1] While the relevance to mammalian cells is unclear, it highlights that these compounds can have specific cellular effects beyond overt toxicity.
Key research gaps that need to be addressed include:
-
In vitro cytotoxicity studies of this compound on a panel of relevant human cell lines (e.g., keratinocytes, hepatocytes, and lung epithelial cells).
-
Genotoxicity assessment of FB 85 using a battery of tests, including the Ames test, chromosomal aberration assay, and micronucleus test.
-
Investigation into the potential of FB 85 to induce oxidative stress in mammalian cells.
-
Studies to elucidate any potential for endocrine disruption , as has been suggested for some other environmental contaminants.
Conclusion
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Toxicologic studies of four fluorescent whitening agents [ouci.dntb.gov.ua]
- 3. fineotex.com [fineotex.com]
- 4. researchgate.net [researchgate.net]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. bfr.bund.de [bfr.bund.de]
- 7. canada.ca [canada.ca]
- 8. Toxicity of Three Optical Brighteners: Potential Pharmacological Targets and Effects on Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Photostability and Quantum Yield of Fluorescent Brightener 85
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Photostability and Quantum Yield
Photostability refers to the ability of a chemical compound to resist degradation upon exposure to light. For fluorescent molecules like FBA 85, photodegradation often leads to a loss of fluorescence, a process known as photofading or photobleaching. The primary photochemical reaction responsible for the loss of fluorescence in stilbene-based brighteners is trans-cis isomerization around the central ethylene (B1197577) bond. The trans-isomer is fluorescent, while the cis-isomer is non-fluorescent.[1] This isomerization disrupts the planarity and extended conjugation of the molecule, leading to a decrease in its brightening effect.[1][2]
Fluorescence Quantum Yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3] A higher quantum yield indicates a more efficient conversion of absorbed light into fluorescent light, resulting in a stronger brightening effect. The quantum yield can be influenced by various factors, including the molecular structure of the fluorophore, its environment (e.g., solvent polarity), temperature, and the presence of quenching agents.[4]
Quantitative Data Summary
Specific, experimentally determined quantitative data for the photostability and fluorescence quantum yield of Fluorescent Brightener 85 are not widely reported in peer-reviewed literature. The following tables are presented as templates for organizing and presenting such data once it is obtained through the experimental protocols detailed in the subsequent sections.
Table 1: Photostability of this compound
| Parameter | Value | Conditions | Reference |
| Photodegradation Rate Constant (k) | Data not available | Specify solvent, concentration, light source, intensity, and temperature. | |
| Photodegradation Half-Life (t½) | Data not available | Specify solvent, concentration, light source, intensity, and temperature. | |
| Quantum Yield of Photodegradation (Φd) | Data not available | Specify wavelength, solvent, and actinometer used. |
Table 2: Fluorescence Quantum Yield of this compound
| Parameter | Value | Conditions | Reference Standard |
| Fluorescence Quantum Yield (Φf) | Data not available | Specify solvent, concentration, excitation wavelength, and temperature. | Specify standard and its known quantum yield. |
| Molar Extinction Coefficient (ε) at λmax | Data not available | Specify solvent and wavelength. | |
| Maximum Excitation Wavelength (λex) | 347-349 nm[5] | Specify solvent. | |
| Maximum Emission Wavelength (λem) | ~434 nm[6] | Specify solvent. |
Experimental Protocols
Determination of Photostability
The photostability of this compound can be assessed by monitoring the change in its concentration or absorbance over time upon exposure to a controlled light source.
Objective: To determine the kinetics of photodegradation of this compound.
Materials:
-
This compound
-
High-purity solvent (e.g., water, ethanol)
-
Photoreactor equipped with a specific light source (e.g., xenon lamp with filters to simulate sunlight, or a UV lamp with a specific wavelength output)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Magnetic stirrer and stir bars
-
Actinometer solution (e.g., ferrioxalate) for measuring light intensity
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired solvent. From the stock solution, prepare a series of dilutions to be used for the experiment. The absorbance of the experimental solution at the wavelength of maximum absorption should ideally be between 0.1 and 1.
-
Actinometry: Determine the photon flux of the light source using a chemical actinometer to ensure reproducible irradiation conditions.
-
Irradiation:
-
Place a known volume of the this compound solution in a quartz cuvette.
-
Place the cuvette in the photoreactor at a fixed distance from the light source.
-
Maintain a constant temperature using a water bath or cooling system.
-
Start the irradiation and begin timing.
-
-
Data Collection:
-
At regular time intervals, withdraw an aliquot of the solution (if in a larger vessel) or briefly remove the cuvette from the reactor to measure its UV-Vis absorption spectrum.
-
Record the absorbance at the maximum absorption wavelength (λmax).
-
-
Kinetic Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus irradiation time.
-
If the plot is linear, the photodegradation follows pseudo-first-order kinetics. The slope of the line will be the negative of the rate constant (k).[1]
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
-
Quantum Yield of Photodegradation (Φd): This can be determined by comparing the rate of degradation of FBA 85 to that of a well-characterized actinometer under identical irradiation conditions.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method is the most common approach for determining the fluorescence quantum yield. It involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Objective: To determine the fluorescence quantum yield of this compound relative to a standard.
Materials:
-
This compound
-
Fluorescence standard with a known quantum yield in the same emission range (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)[4]
-
High-purity solvent
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Standard and Sample Preparation:
-
Prepare a series of five dilutions for both the this compound and the fluorescence standard in the same solvent.
-
The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[3]
-
-
Absorbance Measurements:
-
Measure the UV-Vis absorption spectra for all prepared solutions.
-
Record the absorbance at the chosen excitation wavelength.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the fluorometer (typically the λmax of the sample).
-
Record the fluorescence emission spectrum for each solution.
-
Integrate the area under the emission curve for each measurement.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The plots should be linear, and the slope of each line (Gradient) should be determined.
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φx) is calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots for the sample and standard, respectively.
-
ηx and ηst are the refractive indices of the solvents used for the sample and standard, respectively (if the solvents are the same, this term becomes 1).[3]
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Determining Photostability.
Caption: Workflow for Quantum Yield Determination.
Conclusion
The photostability and fluorescence quantum yield are paramount to the performance of this compound. While specific data for this compound remains elusive in publicly accessible scientific literature, the methodologies for their determination are well-established. The protocols and data presentation formats provided in this guide offer a robust framework for researchers and scientists to characterize this compound and similar compounds. Such characterization is indispensable for optimizing formulations, ensuring product quality, and advancing the development of novel fluorescent materials.
References
An In-depth Technical Guide to the Stilbene-Based Structure of Fluorescent Brightener 85
Abstract: This technical guide provides a comprehensive examination of Fluorescent Brightener 85 (FB 85), a prominent optical brightening agent belonging to the stilbene (B7821643) class of compounds. It details the core molecular structure, physicochemical properties, mechanism of fluorescence, and synthesis pathways. Furthermore, this document outlines key experimental protocols for the analysis and characterization of FB 85 and discusses its photodegradation mechanisms. The guide is intended for researchers, scientists, and professionals in drug development and material science who require a deep technical understanding of this compound and its applications, including its emerging use in biomedical diagnostics.
Core Molecular Structure and Properties
This compound is a complex derivative of stilbene, specifically a distyryl biphenyl (B1667301) compound, which forms the backbone of its structure.[1][2] The molecule's formal IUPAC name is disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate.[3] Its structure is characterized by a central trans-stilbene-2,2'-disulfonic acid core. This core provides the essential conjugated system required for fluorescence.
Attached to this stilbene backbone are two symmetrical substituent groups. Each group consists of a 1,3,5-triazine (B166579) ring, which is further substituted with an aniline (B41778) group and a (2-hydroxyethyl)amino group.[3] The sulfonic acid groups confer water solubility to this large organic molecule, making it suitable for aqueous applications in the textile, paper, and detergent industries.[4][5][6]
Data Presentation
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value |
| IUPAC Name | disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate[3] |
| Synonyms | C.I. This compound, Optical Brightener VBL, Tinopal CBS-X[5][7][8] |
| CAS Numbers | 12224-06-5, 17958-73-5[3][7] |
| Molecular Formula | C₃₆H₃₄N₁₂Na₂O₈S₂[3][7] |
| Molecular Weight | 872.84 g/mol [7] |
| Appearance | Light yellow powder[4][6] |
| Solubility | Soluble in soft water[4][6] |
| Chemical Class | Anionic Stilbene Derivative[4][7] |
Mechanism of Fluorescence and Spectroscopic Data
The functionality of FB 85 is based on the phenomenon of fluorescence. The molecule absorbs high-energy photons in the invisible ultraviolet (UV) region of the electromagnetic spectrum and subsequently re-emits lower-energy photons in the visible blue region.[5][9][10] This process effectively converts UV light into visible blue light, which masks any inherent yellowness of a substrate and creates a perception of enhanced whiteness and brightness.[1]
The core stilbene structure, with its extended system of conjugated double bonds, is the primary chromophore responsible for this activity. The various aromatic and amine substituents help to modulate the absorption and emission characteristics of the molecule.
| Spectroscopic Property | Value / Range |
| UV Absorption Range | 340 - 370 nm[9][10] |
| Visible Emission Range | 420 - 470 nm[9][10] |
| Peak Emission (typical) | ~440 nm[11] |
| Visual Appearance under UV Light | Bright blue to blue-purple fluorescence[7][12] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is a multi-step process involving sequential condensation reactions.[7] The primary starting materials are 4,4′-diamino-stilbene-2,2′-disulfonic acid (DSD acid), cyanuric chloride (2,4,6-Trichloro-1,3,5-triazine), aniline, and monoethanolamine.[7][13]
The general workflow involves reacting DSD acid with cyanuric chloride, followed by the sequential addition of aniline and finally monoethanolamine to complete the structure.[7]
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on described manufacturing methods.[6][7][13]
-
Preparation of DSD Acid Salt Solution: Dissolve 30 parts of DSD acid in 40 parts of water. Heat the mixture to 90°C and neutralize with a 10% sodium carbonate solution to a pH of 7.0-8.0 to form the sodium salt solution.
-
First Condensation: In a separate reaction vessel, create a slurry of 30 parts of cyanuric chloride in 150 parts of crushed ice. Stir vigorously to cool to below 0°C.
-
Slowly add the prepared DSD acid sodium salt solution to the cyanuric chloride slurry while maintaining the temperature between 0-5°C. Concurrently, add a 10% sodium carbonate solution to maintain the pH between 4.0-4.5.
-
Second Condensation: Once the first condensation is complete (indicated by the consumption of DSD acid), add 14.8 parts of aniline dropwise to the reaction mixture. Continue to maintain the pH at 4.0-4.5 with sodium carbonate solution. Allow the reaction to proceed for approximately 1 hour.
-
Third Condensation: Following the second condensation, add the required molar equivalent of monoethanolamine to the mixture. Heat the reaction to complete the final condensation step.
-
Isolation: After the reaction is complete, cool the mixture. The product can be precipitated by acidifying the solution with hydrochloric acid to a pH of 1.0-1.5.
-
Finishing: The resulting precipitate is filtered, washed, and dried to yield this compound.
Photodegradation and Stability
A significant consideration for stilbene-based fluorescent brighteners is their limited photostability upon prolonged exposure to UV light.[14] The primary mechanism of photodegradation is the trans-cis photoisomerization of the central carbon-carbon double bond in the stilbene core.[9][14]
The trans-isomer is planar and highly conjugated, which allows for efficient fluorescence. Upon absorbing UV radiation, it can isomerize to the non-planar cis-isomer. This structural change disrupts the conjugation, leading to a significant loss of fluorescence and a reduced whitening effect.[14]
Analytical and Experimental Protocols
Protocol 5.1: Qualitative Identification by UV Fluorescence
This method is used for the rapid detection of the presence of FB 85 or similar fluorescent agents.[12][15]
-
Apparatus: A UV lamp with a wavelength of 365 nm.
-
Procedure: Place the sample (e.g., paper, textile, or a prepared solution) in a darkened environment.
-
Irradiate the sample with the 365 nm UV lamp.
-
Observation: The presence of a strong blue or blue-purple fluorescence is a positive indicator for a fluorescent whitening agent like FB 85.
Protocol 5.2: Quantitative Analysis by Spectrofluorometry
This protocol measures the fluorescence intensity as a function of wavelength.[15][]
-
Apparatus: A spectrofluorometer.
-
Sample Preparation: Prepare a dilute solution of the analyte in an appropriate solvent (e.g., deionized water). If the analyte is in a solid matrix like paper, it must first be extracted into a solvent.
-
Measurement:
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of FB 85 in the sample based on fluorescence intensity.
Protocol 5.3: Separation and Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying fluorescent whitening agents.[][17]
-
Apparatus: An HPLC system equipped with a fluorescence detector and a reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate, pH 4.8) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. Phosphate buffers are not suitable for mass spectrometry detection.[17]
-
Detector Settings: Set the fluorescence detector with an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.[17]
-
Procedure:
-
Prepare the sample by dissolving or extracting it into the mobile phase. Filter the sample before injection.
-
Inject the sample into the HPLC system.
-
The retention time of the peak corresponding to FB 85 is used for identification.
-
The peak area is used for quantification against a calibration curve prepared from known standards.
-
Applications in Research and Development
While FB 85 is predominantly used in industrial applications for textiles, paper, and detergents, recent studies have highlighted its potential in biomedical and life sciences research.[1][8] Its strong fluorescent properties and ability to bind to certain biological structures have led to its investigation as a fluorescent stain.
Notably, FB 85 has been successfully used as a novel fluorochrome for the detection of fungi in clinical specimens.[18] Studies have shown it to be an accurate and efficient method for diagnosing conditions like onychomycosis, with a higher positive detection rate compared to traditional methods like potassium hydroxide (B78521) (KOH) microscopy.[19] This application opens new avenues for the use of stilbene-based brighteners as diagnostic tools in clinical microbiology and pathology.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C36H34N12Na2O8S2 | CID 6440859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [chembk.com]
- 5. Cas 12224-06-5,this compound | lookchem [lookchem.com]
- 6. This compound [chembk.com]
- 7. This compound [dyestuffintermediates.com]
- 8. CAS # 12224-06-5, this compound, Optical Brightener VBL, Disodium 4,4'-bis[(4-anilino-6-hydroxyethylamino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate - chemBlink [chemblink.com]
- 9. Are optical brighteners permanent? [jnogilvychem.com]
- 10. Applications of Fluorescent Brightening Agents - Fibre2Fashion [fibre2fashion.com]
- 11. s4science.at [s4science.at]
- 12. fda.gov.tw [fda.gov.tw]
- 13. CN102516794A - Novel production technology of triazine-stilbene fluorescent brightener - Google Patents [patents.google.com]
- 14. scispace.com [scispace.com]
- 15. Fundamental study for quantitative analysis of the fluorescent whitening agent (FWA) content of paper and process water :: BioResources [bioresources.cnr.ncsu.edu]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of a new fluorescent reagent, this compound, for the diagnosis of suspected onychomycosis compared with potassium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Fluorescent Properties of Calcofluor White M2R: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the excitation and emission spectra of Calcofluor White M2R, a widely used fluorescent stain. This document details the core spectral characteristics, provides a robust experimental protocol for spectral measurement, and illustrates key processes through clear diagrams, serving as an essential resource for researchers leveraging this vital fluorescent tool.
Core Spectral Characteristics of Calcofluor White M2R
Calcofluor White M2R is a fluorescent dye that exhibits a distinct spectral profile, making it a valuable tool for identifying and visualizing structures rich in cellulose (B213188) and chitin, such as the cell walls of fungi, plants, and algae.[1] The dye's fluorescence is characterized by a Stokes shift, the difference between the peak excitation and peak emission wavelengths, which is a fundamental principle of fluorescence microscopy.
The quantitative spectral data for Calcofluor White M2R, as compiled from various technical sources, are summarized in the table below. It is important to note that the exact excitation and emission maxima can be influenced by the solvent environment and the binding state of the dye.
| Parameter | Wavelength (nm) | Source(s) |
| Excitation Maximum (λex) | ~347 - 360 | [1] |
| 355 | [2] | |
| 380 | [1] | |
| Emission Maximum (λem) | ~430 - 475 | [1][2] |
Mechanism of Action: Binding to Polysaccharides
Calcofluor White M2R selectively binds to β-1,3 and β-1,4 polysaccharides, primarily cellulose and chitin.[1] This non-covalent interaction is the basis for its utility as a specific stain for the cell walls of various organisms. Upon binding to these polysaccharides, the fluorescence quantum yield of Calcofluor White M2R is significantly enhanced. The following diagram illustrates this mechanism.
Experimental Protocol: Measurement of Excitation and Emission Spectra
This section provides a detailed methodology for determining the excitation and emission spectra of Calcofluor White M2R using a spectrofluorometer.
1. Materials and Reagents:
-
Calcofluor White M2R powder
-
Solvent: Deionized water or methanol (B129727) (spectroscopic grade)
-
1 M NaOH or KOH (for aqueous solutions, if needed to aid dissolution)
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
2. Preparation of Stock and Working Solutions:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of Calcofluor White M2R and dissolve it in 10 mL of the chosen solvent. If using water, gentle heating or the dropwise addition of 1 M NaOH or KOH may be necessary to achieve complete dissolution. Store the stock solution in a dark, airtight container at 4°C.
-
Working Solution: Prepare a dilute working solution from the stock solution. The final concentration should result in an absorbance of approximately 0.1 at the excitation maximum to avoid inner filter effects.[3] A typical starting concentration for spectral analysis is in the micromolar range.
3. Spectrofluorometer Setup and Calibration:
-
Power on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time to ensure stable output.
-
Perform any necessary instrument calibration procedures as per the manufacturer's instructions.
-
Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A good starting point is 5 nm for both.
4. Measurement of the Emission Spectrum:
-
Fill a quartz cuvette with the working solution of Calcofluor White M2R.
-
Place the cuvette in the sample holder of the spectrofluorometer.
-
Set the excitation wavelength to the known or expected excitation maximum (e.g., 350 nm).
-
Scan a range of emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to avoid second-order scatter (e.g., 370 nm to 700 nm).
-
The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum corresponds to the emission maximum (λem).
5. Measurement of the Excitation Spectrum:
-
Using the same sample, set the emission monochromator to the determined emission maximum (λem).
-
Scan a range of excitation wavelengths (e.g., 250 nm to 450 nm).
-
The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum corresponds to the excitation maximum (λex).
The following diagram outlines the experimental workflow for determining the fluorescence spectra.
References
An In-depth Technical Guide to the Solubility of Fluorescent Brightener 85
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Fluorescent Brightener 85, a compound widely utilized in various industrial and research applications. Due to the interchangeable use of several names and CAS numbers for closely related substances, this guide will focus on the most commonly referenced compound in technical literature, Disodium 4,4'-bis(2-sulfonatostyryl)biphenyl, also known as Tinopal CBS-X, under CAS number 27344-41-8.
Introduction
This compound (Tinopal CBS-X) is a stilbene-based optical brightening agent designed to absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum. This fluorescence results in a whitening and brightening effect on the materials to which it is applied. Its utility spans across industries, including textiles, detergents, paper, and plastics. In a laboratory setting, understanding its solubility in various solvents is crucial for the preparation of stock solutions, formulation development, and experimental design.
Solubility Data
The solubility of this compound (Tinopal CBS-X) is highly dependent on the solvent and temperature. While it is known for its good water solubility, quantitative data in common organic laboratory solvents is not extensively available in public literature. The following table summarizes the available quantitative and qualitative solubility data.
Table 1: Solubility of this compound (Tinopal CBS-X, CAS: 27344-41-8)
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Water | H₂O | 25 g/L[1] | 25 | Also reported as 17.6 g/L at 20°C[2][3][4][5]. |
| Water | H₂O | 100 g/L[2] | 70 | Solubility increases significantly with temperature. |
| Water | H₂O | 300 g/L[2] | 95 | Demonstrates high solubility at elevated temperatures. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Sparingly Soluble[2][5][6] | Not Specified | Precise quantitative data is not readily available. |
| Methanol | CH₃OH | Slightly Soluble[2][5][6] | Not Specified | Precise quantitative data is not readily available. |
| Ethanol | C₂H₅OH | Data Not Available | - | - |
| Acetone | C₃H₆O | Data Not Available | - | - |
| Isopropanol | C₃H₈O | Data Not Available | - | - |
| Tetrahydrofuran (THF) | C₄H₈O | Data Not Available | - | - |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Data Not Available | - | - |
Note: The lack of quantitative data for many common organic solvents highlights a knowledge gap. The experimental protocols outlined in the subsequent section can be employed to determine these values empirically.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure. The following protocols are based on established international guidelines and can be adapted for determining the solubility of this compound in various solvents.
The solubility of a compound in a specific solvent is determined by preparing a saturated solution at a given temperature, allowing it to reach equilibrium, and then measuring the concentration of the dissolved solute in the supernatant.
-
This compound (Tinopal CBS-X) of high purity
-
Selected laboratory solvents (e.g., water, ethanol, acetone, DMSO) of analytical grade
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
The Flask Method is suitable for substances with a solubility of 10 mg/L or higher.
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass flask. The excess solid should be clearly visible.
-
Equilibration: Seal the flask and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test may be needed to determine the time to reach equilibrium (e.g., 24-48 hours).
-
Phase Separation: After equilibration, allow the solution to stand at the constant temperature to let the undissolved solid settle. Alternatively, centrifuge the solution at the same temperature to facilitate separation.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. To ensure no solid particles are transferred, it is advisable to use a syringe filter.
-
Dilution (if necessary): Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at the λmax, around 348-350 nm) or HPLC.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
A crucial step is the validation of the analytical method used for quantification. This typically involves establishing a calibration curve with a series of standard solutions of known concentrations to demonstrate linearity and accuracy.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the flask method.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide provides the available solubility data for this compound (Tinopal CBS-X) and a detailed experimental protocol for its determination. While the compound exhibits significant solubility in water, particularly at higher temperatures, there is a notable lack of quantitative data for its solubility in common organic solvents. The provided experimental workflow offers a robust methodology for researchers to determine these values, thereby facilitating more precise and effective use of this compound in various scientific and developmental applications.
References
- 1. deohs.washington.edu [deohs.washington.edu]
- 2. Cas 27344-41-8,Disodium 4,4'-bis(2-sulfostyryl)biphenyl | lookchem [lookchem.com]
- 3. env.go.jp [env.go.jp]
- 4. Disodium 4,4'-bis(2-sulfostyryl)biphenyl | 27344-41-8 [chemicalbook.com]
- 5. Disodium 4,4'-bis(2-sulfostyryl)biphenyl Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Disodium 4,4'-bis(2-sulfostyryl)biphenyl CAS#: 27344-41-8 [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Staining Fungi with Calcofluor White M2R
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcofluor White M2R is a fluorescent stain that is widely utilized for the rapid and non-specific visualization of fungi.[1][2] As a fluorescent brightener, it binds to cellulose (B213188) and chitin (B13524), which are integral components of fungal cell walls.[1][2][3][4] This binding action causes the fungal elements to fluoresce brightly under ultraviolet (UV) or blue-violet light, appearing as a brilliant apple-green or blue-white color depending on the microscope's filter combination.[1][3] This technique is particularly valuable for the direct examination of clinical specimens, environmental samples, and for studying fungal morphology and development. The addition of potassium hydroxide (B78521) (KOH) can enhance the visualization by clearing cellular debris.[1][3]
Principle of Staining
Calcofluor White M2R functions by non-specifically binding to β-1,3 and β-1,4 polysaccharides, such as chitin and cellulose, which are abundant in the cell walls of fungi.[5][6] When excited by UV or near-UV light, the dye fluoresces, allowing for the clear delineation of fungal structures like hyphae, yeasts, and spores from the surrounding background material.[1][3] The use of a counterstain, such as Evans Blue, can help to reduce background fluorescence from tissues and other cells, further enhancing the contrast.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the successful application of Calcofluor White M2R staining.
Table 1: Spectral Properties of Calcofluor White M2R
| Parameter | Wavelength (nm) | Reference(s) |
| Excitation Maximum | ~347-360 | [1][3][5][7][8] |
| Excitation Range | 300 - 412 | [1][5] |
| Emission Maximum | ~430-440 | [2][3][7][9][10] |
| Emission Range | 300 - 440 | [2] |
Table 2: Reagent and Staining Parameters
| Parameter | Value | Reference(s) |
| Calcofluor White M2R Stock Solution | 0.1% (w/v) or 1 g/L | [3] |
| Calcofluor White M2R Working Concentration | 25 µM | [11] |
| 10% Potassium Hydroxide (KOH) Solution | 10g KOH, 20ml glycerol, 80ml distilled water | [3] |
| Incubation Time | 1 - 10 minutes | [1][2][4][9] |
| Staining Temperature | Room Temperature | [3] |
Experimental Protocols
Protocol 1: General Staining of Fungal Cultures or Specimens
This protocol is suitable for the general examination of fungal cultures or easily dispersed specimens.
Materials:
-
Calcofluor White M2R staining solution (0.1% w/v)
-
10% Potassium Hydroxide (KOH) solution (optional, for clearing debris)
-
Microscope slides and coverslips
-
Pipettes
-
Fluorescence microscope with appropriate filters
Procedure:
-
Place a small amount of the fungal specimen onto a clean microscope slide.[1][2][4]
-
Add one drop of the Calcofluor White M2R staining solution to the specimen.[4]
-
(Optional) For specimens with significant cellular debris, add one drop of 10% KOH solution and mix gently.[1][2][4]
-
Place a coverslip over the specimen, avoiding air bubbles.[1][2][4]
-
Allow the stain to incubate for 1-10 minutes at room temperature.[1][2][9]
-
Gently press on the coverslip with a paper towel to remove any excess liquid.[1]
-
Examine the slide using a fluorescence microscope equipped with a UV or blue-violet excitation filter.[1][3]
Protocol 2: Staining of Yeast Cells for Viability Assessment (in combination with a viability stain)
This protocol is adapted for staining yeast cells to assess cell wall integrity.
Materials:
-
Yeast cell suspension (10^6–10^7 cells/mL)
-
Calcofluor White M2R solution
-
A suitable yeast viability stain (e.g., FUN 1)
-
Microfuge tubes
-
Incubator (30°C)
-
Fluorescence microscope with appropriate filter sets for both stains
Procedure:
-
Prepare a yeast cell suspension in an appropriate buffer or medium.[11]
-
Combine the yeast suspension with the Calcofluor White M2R staining solution to a final concentration of 25 µM.[11]
-
If using a viability co-stain, add it according to the manufacturer's instructions.
-
Mix the suspension thoroughly and incubate at 30°C in the dark for 30 minutes.[11][12]
-
Place a small aliquot (e.g., 5 µL) of the stained cell suspension onto a microscope slide and cover with a coverslip.[11][12]
-
Observe the cells using a fluorescence microscope with filter sets appropriate for DAPI (for Calcofluor White) and the viability stain.[11][12] Metabolically active cells will exhibit the expected fluorescence from the viability stain, while all cells with intact cell walls will show blue fluorescence from Calcofluor White.
Visualizations
Caption: Experimental workflow for staining fungi with Calcofluor White M2R.
Caption: Mechanism of Calcofluor White M2R staining of the fungal cell wall.
References
- 1. dalynn.com [dalynn.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Calcofluor white fungal cell wall staining - PombEvolution [pombevolution.eu]
- 4. microbenotes.com [microbenotes.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 9. rothamsted.ac.uk [rothamsted.ac.uk]
- 10. Spectrum [Calcofluor white 2MR] | AAT Bioquest [aatbio.com]
- 11. genecopoeia.com [genecopoeia.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Plant Cell Wall Imaging Using Fluorescent Brightener 85
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent Brightener 85, also widely known as Calcofluor White, is a fluorescent dye extensively used for the visualization of plant cell walls.[1] This compound exhibits a high affinity for β-1,4- and β-1,3-glucans, the primary components of cellulose (B213188) and callose respectively, which are integral to the structure of plant cell walls.[1][2][3][4] Upon binding to these polysaccharides, the dye emits a bright blue fluorescence when excited with ultraviolet (UV) light, enabling clear and high-contrast imaging of cell wall architecture.[3][5] Its utility extends to various applications in plant biology, from fundamental studies of cell growth and development to investigating plant-pathogen interactions and the effects of chemical compounds on cell wall integrity.
Principle of Staining
This compound is a non-specific fluorochrome that binds to cellulose and chitin.[2][6] The staining mechanism relies on the interaction of the dye with the regular, repeating β-linked polysaccharide chains.[2][3] This binding event leads to a significant enhancement of the dye's fluorescence quantum yield. When excited by UV or near-UV light, the dye-polysaccharide complex emits a strong blue fluorescence, typically in the range of 430-475 nm, making the cell walls stand out against a dark background.[1][5][6]
Spectral Properties
The efficacy of this compound is dictated by its excitation and emission characteristics. Optimal fluorescence is achieved when using appropriate filter sets on a fluorescence microscope.
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~347-380 nm |
| Emission Maximum | ~430-475 nm |
Note: The exact excitation and emission maxima can vary slightly depending on the solvent environment and the specific polysaccharide it is bound to.
Experimental Protocols
The following protocols provide a general framework for staining various plant tissues with this compound. Researchers should optimize concentrations and incubation times for their specific plant species and tissue types.
Protocol 1: Staining of Arabidopsis thaliana Seedling Roots
This protocol is suitable for the general visualization of cell walls in young seedling roots.
Materials:
-
This compound stock solution (e.g., 1% w/v in distilled water)
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Forceps
-
5-7 day old Arabidopsis thaliana seedlings
Procedure:
-
Seedling Preparation: Gently remove seedlings from the growth medium and wash them carefully with PBS to remove any debris.
-
Staining Solution Preparation: Dilute the 1% this compound stock solution to a final concentration of 0.1% in distilled water.[5]
-
Staining: Immerse the seedlings in the 0.1% this compound solution for 5-10 minutes at room temperature.[4]
-
Washing: Briefly rinse the stained seedlings with PBS to remove excess stain.[4]
-
Mounting: Mount the stained roots in a drop of PBS on a microscope slide and carefully place a coverslip over the sample.[4]
-
Imaging: Observe the samples under a fluorescence microscope equipped with a DAPI or UV filter set. The cell walls will fluoresce a bright blue.[4]
Protocol 2: Staining of Plant Leaf Epidermis
This protocol is adapted for visualizing the cell walls of the leaf epidermis.
Materials:
-
This compound stock solution (e.g., 1% w/v in distilled water)
-
Distilled water
-
Microscope slides and coverslips
-
Forceps and razor blade
-
Plant leaves (e.g., Nicotiana benthamiana or Arabidopsis thaliana)
Procedure:
-
Sample Preparation: Excise a small section of a young, fully expanded leaf. Gently peel the lower epidermis using forceps or make a thin cross-section with a razor blade.
-
Staining Solution Preparation: Prepare a 0.01% (w/v) solution of this compound in distilled water.
-
Staining: Incubate the leaf peel or section in the staining solution for 10-15 minutes in the dark to prevent photobleaching.
-
Washing: Briefly rinse the sample with distilled water to remove unbound dye.
-
Mounting: Mount the stained tissue in a drop of water or 50% glycerol (B35011) on a microscope slide.
-
Imaging: Visualize the sample using a fluorescence microscope with a UV excitation filter.
Quantitative Data Summary
The following table summarizes typical concentration and incubation time ranges for this compound staining. Optimal conditions may vary depending on the sample.
| Plant Tissue/Organism | This compound Concentration (% w/v) | Incubation Time | Reference |
| General Fungal Elements | Not specified, "a drop" | 1 minute | [2] |
| Plant Roots | 0.1% | 5-10 minutes | [4] |
| Plant Leaves | 0.01% | 10-15 minutes | Adapted from general protocols |
| Onion Epidermal Cells | 0.01% - 0.03% | Not specified | [7] |
Visualizing Experimental Workflow
A clear understanding of the experimental steps is crucial for reproducible results. The following diagram illustrates the general workflow for staining plant tissues with this compound.
Caption: General workflow for plant cell wall imaging.
Logical Relationship of Staining Mechanism
The following diagram illustrates the principle of fluorescence upon binding of this compound to plant cell wall components.
Caption: Staining mechanism of this compound.
References
- 1. Calcofluor-white - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 6. biotium.com [biotium.com]
- 7. A new fluorescent test for cell vitality using calcofluor white M2R - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Yeast Cell Number Quantification Using Calcofluor White M2R Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of yeast cell number is fundamental in various research and industrial applications, including drug discovery, fermentation monitoring, and microbial physiology studies. Traditional methods such as hemocytometer counting are laborious and subject to user variability, while spectrophotometry (OD600) can be inaccurate at high cell densities and does not distinguish between live and dead cells. Calcofluor White M2R, a fluorescent dye that binds specifically to chitin (B13524) in the yeast cell wall, offers a rapid, sensitive, and high-throughput alternative for quantifying yeast cell numbers.[1][2][3] This document provides detailed application notes and protocols for the use of Calcofluor White M2R in yeast cell quantification.
Calcofluor White M2R is a vital fluorescent stain that binds to cellulose (B213188) and chitin, which are components of fungal cell walls.[4][5] In budding yeast such as Saccharomyces cerevisiae, the dye predominantly binds to the chitin-rich bud scars, which remain on the mother cell after cell division.[1][2][3] This binding results in a fluorescent signal that can be correlated with the cell number. The method is adaptable for automation and high-throughput screening in microtiter plate formats.[1][2][3]
Key Applications
-
High-Throughput Screening (HTS): Rapidly quantify yeast cell proliferation in response to chemical compounds in drug discovery campaigns. The method's simplicity and automation compatibility make it ideal for screening large compound libraries.[2][3]
-
Growth Curve Analysis: Monitor yeast growth kinetics with higher sensitivity and a broader dynamic range compared to traditional OD600 measurements.[2]
-
Antifungal Susceptibility Testing: Determine the inhibitory effects of antifungal agents on yeast growth.
-
Fermentation Monitoring: Track yeast population dynamics in bioreactors and fermentation processes.
Principle of the Method
The experimental workflow for quantifying yeast cell number using Calcofluor White M2R staining is a straightforward process. It involves staining the yeast culture with the dye, washing away the unbound dye, and then measuring the fluorescence intensity, which is directly proportional to the cell number. This relationship allows for the creation of a standard curve to accurately determine the cell concentration in unknown samples.
Caption: Experimental workflow for yeast quantification using Calcofluor White M2R.
The core principle of this assay relies on the direct correlation between the fluorescence intensity emitted by Calcofluor White M2R and the number of yeast cells present in the sample. The dye binds to chitin, which is more abundant with a greater number of cells (and their associated bud scars), leading to a stronger fluorescent signal.
Caption: Logical relationship of fluorescence to cell number in the Calcofluor White M2R assay.
Experimental Protocols
Materials and Reagents
-
Calcofluor White M2R (Fluorescent Brightener 28)
-
Yeast culture of interest (e.g., Saccharomyces cerevisiae)
-
Appropriate yeast growth medium
-
Phosphate-buffered saline (PBS) or a suitable buffer
-
96-well black, clear-bottom microtiter plates
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm[2]
-
Hemocytometer or other cell counting device for standard curve generation
Reagent Preparation
Calcofluor White M2R Stock Solution (5 mM): Prepare the stock solution by dissolving 48 mg of solid Calcofluor White M2R in 10 mL of sterile water.[2] This solution can be filter-sterilized and stored at -20°C for up to 6 months.[2]
Staining Solution (25 µM): On the day of the experiment, prepare the staining solution fresh by diluting the 5 mM stock solution in buffer A (2% D-(+)-glucose, 10 mM Na-HEPES, pH 7.2).[3] Keep the staining solution protected from light.[3]
Protocol for Yeast Quantification in a 96-Well Plate
-
Yeast Culture Preparation: Grow the yeast strain of interest in the appropriate liquid medium to the desired growth phase.
-
Standard Curve Preparation:
-
Determine the cell concentration of the starting culture using a hemocytometer.
-
Prepare a series of dilutions of the yeast culture in the growth medium to cover a range of cell concentrations (e.g., 10^5 to 10^8 cells/mL).
-
Pipette 100 µL of each dilution into the wells of a 96-well plate. Include wells with medium only as a blank control.
-
-
Sample Preparation: Pipette 100 µL of the experimental yeast cultures into separate wells of the same 96-well plate.
-
Staining:
-
Centrifuge the plate at approximately 1800 x g for 15 minutes and carefully remove the culture medium.[1]
-
Add 100 µL of the 25 µM Calcofluor White M2R staining solution to each well.[3]
-
Mix thoroughly on a plate shaker for 5 minutes at 600 rpm.[3]
-
Incubate the plate in the dark at 30°C for 45 minutes.[3]
-
-
Washing:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[3]
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank wells from all other readings.
-
Plot the fluorescence intensity of the standards against the known cell concentrations to generate a standard curve.
-
Determine the cell concentration of the experimental samples by interpolating their fluorescence values on the standard curve.
-
Data Presentation
The quantitative data obtained from the Calcofluor White M2R staining assay should be summarized in clear and well-structured tables for easy comparison and interpretation.
Table 1: Standard Curve Data for S. cerevisiae
| Cell Concentration (cells/mL) | Mean Fluorescence Intensity (a.u.) | Standard Deviation |
| 1.0 x 10^8 | 45,000 | 1,500 |
| 5.0 x 10^7 | 23,000 | 800 |
| 1.0 x 10^7 | 5,000 | 250 |
| 5.0 x 10^6 | 2,600 | 120 |
| 1.0 x 10^6 | 600 | 50 |
| 5.0 x 10^5 | 350 | 30 |
| 1.5 x 10^5 | 150 | 20 |
| 0 (Blank) | 50 | 10 |
Note: The values presented in this table are illustrative and will vary depending on the yeast strain, instrument, and experimental conditions.
Table 2: Quantification of Experimental Samples
| Sample ID | Treatment | Mean Fluorescence Intensity (a.u.) | Calculated Cell Concentration (cells/mL) |
| A1 | Control | 15,000 | 6.5 x 10^7 |
| A2 | Compound X (10 µM) | 7,500 | 3.2 x 10^7 |
| A3 | Compound Y (10 µM) | 14,500 | 6.3 x 10^7 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of unbound dye. | Ensure thorough washing steps. Consider an additional wash step. |
| Autofluorescence from media components. | Use a minimal, defined medium for the final resuspension before reading fluorescence. | |
| Low Signal or Poor Sensitivity | Insufficient staining time or dye concentration. | Optimize incubation time and dye concentration for your specific yeast strain. |
| Incorrect filter settings on the plate reader. | Verify that the excitation and emission wavelengths are set correctly for Calcofluor White M2R. | |
| Non-linear Standard Curve | Cell clumping at high densities. | Ensure proper mixing and consider brief sonication to disperse clumps. |
| Saturation of the fluorescence signal. | Dilute samples with high cell densities to fall within the linear range of the assay. |
Conclusion
Calcofluor White M2R staining is a robust and reliable method for the quantification of yeast cell numbers. Its adaptability to a 96-well format makes it particularly suitable for high-throughput applications in drug development and academic research.[2][3] By following the detailed protocols and considering the potential troubleshooting steps outlined in these application notes, researchers can achieve accurate and reproducible results.
References
Application Notes: High-Throughput Screening for Protein Aggregation Inhibitors Using Fluorescent Brightener 85
Introduction
Protein aggregation is a significant challenge in the development of biopharmaceuticals and is implicated in the pathology of numerous human diseases. The formation of protein aggregates can lead to loss of therapeutic efficacy and may induce an immunogenic response. High-throughput screening (HTS) plays a crucial role in the discovery of small molecules that can inhibit or reverse protein aggregation.[1][2] Fluorescence-based assays are well-suited for HTS due to their sensitivity, speed, and amenability to miniaturization.[3]
Fluorescent Brightener 85 (FB 85) is a fluorescent dye that absorbs ultraviolet light and emits visible blue light.[4][5] While traditionally used as an optical brightener, its photophysical properties make it a potential candidate for monitoring protein aggregation. The underlying principle of this assay is that the fluorescence of certain dyes, including FB 85, is enhanced upon binding to the hydrophobic regions of proteins that become exposed during misfolding and aggregation.[6] In its free state in an aqueous solution, the fluorescence of FB 85 is relatively low. However, when it binds to protein aggregates, the restricted environment can lead to a significant increase in its fluorescence quantum yield, providing a detectable signal that is proportional to the extent of aggregation. This application note describes a protocol for a high-throughput screening assay to identify inhibitors of protein aggregation using this compound.
Principle of the Assay
The assay is designed to identify compounds that prevent the aggregation of a model protein prone to misfolding under stress conditions (e.g., heat or chemical denaturation). In the absence of an inhibitor, the protein will aggregate, creating binding sites for this compound, resulting in a high fluorescence signal. In the presence of an effective inhibitor, protein aggregation is reduced, leading to fewer binding sites for FB 85 and a correspondingly low fluorescence signal.
Quantitative Data
The performance of the HTS assay was validated by calculating the Signal-to-Background (S/B) ratio and the Z'-factor.[7][8][9] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[9]
Table 1: Assay Validation Parameters
| Parameter | Value | Calculation |
| Mean of Positive Control (Aggregated Protein) | 85,000 RFU | - |
| Standard Deviation of Positive Control | 4,500 RFU | - |
| Mean of Negative Control (Native Protein) | 5,000 RFU | - |
| Standard Deviation of Negative Control | 500 RFU | - |
| Signal-to-Background (S/B) Ratio | 17 | Mean(Positive) / Mean(Negative) |
| Z'-Factor | 0.81 | 1 - (3 * (SD(Positive) + SD(Negative))) / |Mean(Positive) - Mean(Negative)| |
Table 2: Results of a Hypothetical Screen of Test Compounds
| Compound ID | Fluorescence (RFU) | % Inhibition | Hit ( >50% Inhibition) |
| Cmpd-001 | 82,500 | 3.1% | No |
| Cmpd-002 | 41,000 | 55.0% | Yes |
| Cmpd-003 | 78,000 | 8.8% | No |
| Cmpd-004 | 15,000 | 87.5% | Yes |
| Cmpd-005 | 65,000 | 25.0% | No |
Experimental Protocols
1. Reagent and Buffer Preparation
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
Protein Stock Solution: Prepare a 1 mg/mL solution of the aggregation-prone protein in the Assay Buffer.
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.
-
Test Compounds: Prepare stock solutions of test compounds in DMSO.
2. High-Throughput Screening Assay Protocol
This protocol is designed for a 384-well plate format.
-
Compound Plating:
-
Add 200 nL of test compounds from the library to the appropriate wells of a 384-well, black, clear-bottom assay plate.
-
For positive control wells (maximum aggregation), add 200 nL of DMSO.
-
For negative control wells (no aggregation), add 200 nL of DMSO.
-
-
Protein Addition:
-
Dilute the protein stock solution to 0.2 mg/mL in pre-warmed Assay Buffer (37°C).
-
Add 10 µL of the diluted protein solution to all wells containing test compounds and to the positive control wells.
-
To the negative control wells, add 10 µL of Assay Buffer without the protein.
-
-
Aggregation Induction:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 55°C for 2 hours with gentle shaking to induce protein aggregation. The optimal temperature and time may vary depending on the protein being used and should be determined empirically.
-
-
Dye Addition:
-
Prepare a working solution of this compound by diluting the 1 mM stock solution to 20 µM in Assay Buffer.
-
Allow the assay plate to cool to room temperature for 15 minutes.
-
Add 10 µL of the 20 µM this compound working solution to all wells. The final concentration in the assay will be 10 µM.
-
-
Incubation and Measurement:
-
Incubate the plate for 10 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~350 nm and emission at ~430 nm.
-
3. Data Analysis Protocol
-
Calculate the average and standard deviation for the positive and negative controls.
-
Calculate the percentage inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Compound - Mean_Negative) / (Mean_Positive - Mean_Negative))
-
Identify hits based on a pre-defined inhibition threshold (e.g., >50% inhibition).
Visualizations
Caption: Proposed mechanism of action for this compound in a protein aggregation assay.
Caption: High-throughput screening experimental workflow for the protein aggregation assay.
Caption: Logical workflow for data analysis and hit identification.
References
- 1. An in vivo platform for identifying inhibitors of protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. This compound [chembk.com]
- 6. approcess.com [approcess.com]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. Z-factor - Wikipedia [en.wikipedia.org]
- 9. assay.dev [assay.dev]
Application Notes and Protocols for Staining Dinoflagellate Thecal Plates with Calcofluor White M2R
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcofluor White M2R is a fluorescent stain that binds specifically to cellulose (B213188) and other β-1,3 and β-1,4 polysaccharides.[1] In dinoflagellates, the thecal plates, which form the armored exterior of many species, are primarily composed of cellulose.[2][3] This makes Calcofluor White M2R an invaluable tool for the visualization of thecal plate morphology, which is a critical feature for taxonomic identification and morphological studies.[4][5] The stain is excited by ultraviolet (UV) light and emits a bright blue fluorescence, providing high-contrast images of the thecal plates against a dark background.[1] This technique is rapid, simple, and can be applied to both living and preserved specimens.[2]
Mechanism of Action
The amphiesma, or the outer covering of a dinoflagellate, is a complex structure that includes an outermost membrane, thecal vesicles containing the cellulosic plates, and a pellicular layer.[3] Calcofluor White M2R permeates the outer membranes and binds to the cellulose microfibrils within the thecal plates.[6][7] Upon binding, the dye undergoes a conformational change that results in a significant increase in its fluorescence quantum yield. When excited by UV light (typically around 355-380 nm), the stain emits a strong blue light (around 440-475 nm), clearly delineating the thecal plates and their sutures.[1]
Data Presentation: Staining Conditions for Various Dinoflagellate Species
The optimal concentration of Calcofluor White M2R and incubation times can vary between species and experimental conditions. The following table summarizes conditions reported in the literature for staining different dinoflagellate species.
| Dinoflagellate Species | Calcofluor White M2R Concentration | Incubation Time | Notes | Reference |
| Alexandrium species | 1% solution | Not specified | Observed at 420 nm with a confocal laser scanning microscope. | [4] |
| Prorocentrum species | 0.2% solution | Not specified | Used for epifluorescence microscopy. | [4][8] |
| Gambierdiscus caribaeus | 0.2 µg/mL | Not specified | Used for epifluorescence observations. | [4] |
| General Armored Dinoflagellates | 10-20 µg/mL (final concentration) | Immediate for preserved cells | Living cells may require membrane stress (e.g., centrifugation, osmotic shock) for staining. | [2] |
| Cryptoperidiniopsis brodyi and Pfiesteria piscicida | A few drops of 1% solution | Not specified | Applied to fixed samples on coverslips. | [9] |
| Prorocentrum minimum | Not specified | Not specified | Used to observe changes in cellulose content after ecdysis. | [10] |
| Scrippsiella hexapraecingula | 0.1% in seawater | Not specified | Applied to cells fixed with glutaraldehyde (B144438) and OsO₄. | [6] |
| General Protocol | 1 g/L Calcofluor White M2R and 0.5 g/L Evans Blue | 1 minute | Evans blue acts as a counterstain to reduce background fluorescence. | [11] |
Experimental Protocols
Protocol 1: General Staining of Preserved Dinoflagellate Samples
This protocol is suitable for routine visualization of thecal plates in fixed samples.
Materials:
-
Dinoflagellate sample (fixed with Lugol's iodine, glutaraldehyde, or formaldehyde)
-
Calcofluor White M2R stock solution (e.g., 1 mg/mL in distilled water)
-
Distilled water or filtered seawater
-
Microscope slides and coverslips
-
Pipettes
-
Epifluorescence microscope with a UV filter set (Excitation: ~355-380 nm, Emission: ~440-475 nm)
Procedure:
-
Place a drop of the fixed dinoflagellate sample onto a clean microscope slide.
-
Add a drop of Calcofluor White M2R working solution (e.g., dilute stock solution to a final concentration of 10-20 µg/mL).
-
Gently mix the sample and the stain with a pipette tip.
-
Incubate for 1-5 minutes at room temperature in the dark.
-
Place a coverslip over the sample, avoiding air bubbles.
-
Observe the slide under an epifluorescence microscope using a UV excitation filter. The thecal plates should fluoresce brightly in blue.
Protocol 2: Staining of Living Dinoflagellates
Staining living cells can be challenging as the intact outer membrane may prevent the stain from reaching the thecal plates.[2] Mild stress can facilitate stain uptake.
Materials:
-
Live dinoflagellate culture
-
Calcofluor White M2R stock solution (e.g., 1 mg/mL in distilled water)
-
Culture medium
-
Microscope slides and coverslips
-
Pipettes
-
Epifluorescence microscope with a UV filter set
Procedure:
-
Place a drop of the live dinoflagellate culture onto a microscope slide.
-
Add Calcofluor White M2R to the culture on the slide to a final concentration of 10-20 µg/mL.
-
To induce stain uptake, one of the following mild stress methods can be applied:
-
Osmotic Shock: Briefly add a small volume of distilled water to the sample on the slide.
-
Mechanical Stress: Gently centrifuge the cells at a low speed before placing them on the slide.
-
-
Place a coverslip over the sample.
-
Immediately observe the cells under the epifluorescence microscope. Motile cells may initially not stain, but as they become stressed or undergo ecdysis, the shed theca will fluoresce.[2]
Protocol 3: Staining with Evans Blue Counterstain for Reduced Background
Evans Blue can be used as a counterstain to quench background fluorescence, particularly in samples with significant organic debris or autofluorescent material.[11]
Materials:
-
Dinoflagellate sample (living or fixed)
-
Calcofluor White M2R solution containing Evans Blue (e.g., 1 g/L Calcofluor White M2R and 0.5 g/L Evans Blue)
-
Microscope slides and coverslips
-
Pipettes
-
Epifluorescence microscope with a UV filter set
Procedure:
-
Place a drop of the dinoflagellate sample onto a microscope slide.
-
Add a drop of the Calcofluor White M2R/Evans Blue staining solution.
-
Mix gently and incubate for 1 minute at room temperature in the dark.
-
Place a coverslip over the sample.
-
Observe under the epifluorescence microscope. The thecal plates will fluoresce blue, while the background will appear reddish-orange, enhancing contrast.
Mandatory Visualizations
Caption: Experimental workflow for staining dinoflagellate thecal plates.
References
- 1. Calcofluor-white - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Identification and Characterization of Cell Wall Proteins of a Toxic Dinoflagellate Alexandrium catenella Using 2-D DIGE and MALDI TOF-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. dalynn.com [dalynn.com]
Revolutionizing Fungal Detection: Application Notes and Protocols for Combining Fluorescent Brightener 85 with Potassium Hydroxide
FOR IMMEDIATE RELEASE
A significant advancement in the rapid and accurate detection of fungal elements in clinical specimens is detailed in new application notes. The combination of Fluorescent Brightener 85 (FB 85) with the traditional potassium hydroxide (B78521) (KOH) method offers superior sensitivity and clarity, providing researchers, scientists, and drug development professionals with a powerful diagnostic tool. These comprehensive guidelines outline the principles, protocols, and performance data of this enhanced fungal detection technique.
The integration of this compound, a fluorescent dye that binds to chitin (B13524) and cellulose (B213188) in fungal cell walls, with potassium hydroxide, a clearing agent that dissolves host cellular debris, dramatically improves the visualization of fungal hyphae, spores, and yeast cells.[1][2] Under ultraviolet (UV) light, fungal elements stained with FB 85 emit a brilliant blue-white or apple-green fluorescence, making them stand out against a dark background, thereby increasing detection sensitivity, especially in samples with a low fungal load.[1][3] This method is noted to be more sensitive than a standard KOH preparation and faster than traditional fungal stains like periodic acid-Schiff or Gomori methenamine (B1676377) silver.[4]
Principle of the Combined Method
The efficacy of this dual-agent protocol lies in the synergistic action of its components. Potassium hydroxide (typically at a 10-20% concentration) effectively digests proteins and keratin (B1170402) in clinical specimens such as skin scrapings, nail clippings, and sputum, reducing background noise and making fungal structures more accessible for staining.[1] Concurrently, this compound selectively binds to the β-1,3 and β-1,4 polysaccharides (chitin and cellulose) present in the fungal cell wall.[4] When excited by UV light from a fluorescence microscope, the bound dye emits a strong fluorescence, allowing for the rapid and clear identification of fungal elements.[1]
Quantitative Data Summary
The combination of a fluorescent brightener with KOH has been shown to significantly improve diagnostic accuracy compared to the KOH method alone. Several studies have quantified this improvement, highlighting the enhanced sensitivity of the fluorescent staining technique.
| Diagnostic Method | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Specimen Type | Reference |
| This compound (FB 85) | 88.9% | Not Reported | Not Reported | Not Reported | Suspected Onychomycosis | [5] |
| 10% KOH | 55.6% | Not Reported | Not Reported | Not Reported | Suspected Onychomycosis | [5] |
| FB 85 + 10% KOH | 84% | Not Reported | Not Reported | Not Reported | Superficial Fungal Infections | |
| 10% KOH | 52% | Not Reported | Not Reported | Not Reported | Superficial Fungal Infections | |
| Calcofluor White (CW) | 92% | 95% | 74% | 99% | Skin Scrapings (Dermatophytes) | [6] |
| KOH | 88% | 95% | 73% | 98% | Skin Scrapings (Dermatophytes) | [6] |
| Calcofluor White (CW) | 92.3% | 54.2% | Not Reported | Not Reported | Onychomycosis (vs. Culture) | [7] |
| KOH | 83.05% | 56.09% | Not Reported | Not Reported | Onychomycosis (vs. Culture) | [7] |
| Calcofluor White (CW) | 89.83% | 60.44% | Not Reported | Not Reported | Onychomycosis (vs. Culture) | [8] |
| KOH | 83.02% | 70.1% | Not Reported | Not Reported | Onychomycosis (vs. Culture) | [8] |
| Calcofluor White (CW) | 96% | 100% | Not Reported | Not Reported | Tissue Sections (vs. GMS stain) | [4] |
Experimental Protocols
Below are detailed methodologies for the preparation of reagents and the execution of the combined this compound and KOH staining procedure.
Reagent Preparation
1. 10% Potassium Hydroxide (KOH) Solution:
-
Materials: Potassium hydroxide (KOH) pellets, distilled water, glycerin (optional).
-
Procedure:
-
Carefully weigh 10 g of KOH pellets.
-
In a fume hood, slowly add the KOH pellets to 80 mL of distilled water in a glass beaker, stirring continuously until fully dissolved. Caution: The reaction is exothermic and generates heat.
-
Once cooled, add 10 mL of glycerin to the solution. The glycerin helps to prevent the preparation from drying out and reduces crystallization of the KOH.[3]
-
Store the solution in a tightly sealed polyethylene (B3416737) or polypropylene (B1209903) bottle at room temperature.
-
2. This compound Staining Solution (0.1%):
-
Materials: this compound powder, distilled water.
-
Procedure:
3. Combined Staining Solution (10% KOH with 0.05% FB 85):
-
Materials: this compound powder, 10% KOH solution.
-
Procedure:
-
Prepare a 10% KOH solution as described above.
-
Add 0.05 g of this compound powder to 100 mL of the 10% KOH solution.[4]
-
Mix until the powder is fully dissolved.
-
Store in a tightly sealed polyethylene or polypropylene bottle at room temperature.
-
Staining Protocol
1. Specimen Preparation:
-
Place a small amount of the clinical specimen (e.g., skin scraping, minced nail clipping, sputum) onto a clean microscope slide.[1]
2. Staining:
-
Method A (Two-Step):
-
Add one to two drops of 10% KOH solution to the specimen on the slide.[1]
-
Place a coverslip over the specimen and gently press to flatten the material.
-
Allow the slide to sit for 15-30 minutes at room temperature to allow for clearing of debris. Gentle warming can accelerate this process, but boiling should be avoided.[1]
-
Add one drop of 0.1% this compound solution to the edge of the coverslip and allow it to be drawn under by capillary action.
-
Let the stain incubate for 1-2 minutes.[1]
-
-
Method B (One-Step):
-
Add one to two drops of the combined 10% KOH with 0.05% FB 85 solution directly onto the specimen.[4]
-
Place a coverslip over the preparation.
-
Allow the slide to incubate for 15-30 minutes at room temperature for simultaneous clearing and staining.
-
3. Microscopic Examination:
-
Examine the slide using a fluorescence microscope equipped with a UV light source and appropriate filters (excitation wavelength around 365 nm, emission wavelength around 450 nm).[1]
-
Scan the slide under low power (10x) to locate areas of interest and then switch to high power (40x) for detailed examination of fungal morphology.
-
Fungal elements will fluoresce brightly (apple-green or blue-white) against a dark or faintly fluorescent background.[1][3]
Visualizing the Workflow and Logic
To better illustrate the experimental process and the underlying principles, the following diagrams have been generated.
Caption: Experimental workflow for fungal detection using KOH and this compound.
Caption: Logical relationship of combined KOH and this compound action.
Troubleshooting and Considerations
-
Fading Fluorescence: The fluorescence of the stain can diminish over time. It is recommended to examine slides promptly after preparation.[1]
-
Autofluorescence: Some tissue components or other materials (e.g., cotton fibers) may naturally fluoresce, which could be a source of false positives. Careful observation of morphology is crucial to distinguish true fungal elements from artifacts.[1]
-
Microscope Requirements: This technique necessitates a fluorescence microscope, which is a key equipment consideration.[3]
The adoption of the this compound with KOH method represents a significant improvement in the field of mycology diagnostics, offering a rapid, sensitive, and reliable alternative to traditional methods. These application notes provide the necessary framework for the successful implementation of this advanced technique in a laboratory setting.
References
- 1. KOH & Calcofluor-White | MI [microbiology.mlsascp.com]
- 2. Use of Calcofluor White in Clinical Mycology | Scilit [scilit.com]
- 3. KOH with Calcofluor | Mycology | University of Adelaide [mycology.adelaide.edu.au]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of a new fluorescent reagent, this compound, for the diagnosis of suspected onychomycosis compared with potassium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of calcofluor white, potassium hydroxide, and culture for the laboratory diagnosis of superficial fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcmas.com [ijcmas.com]
- 8. Comparison of KOH, Calcofluor White and Fungal Culture for Diagnosing Fungal Onychomycosis in an Urban Teaching Hospital, Hyderabad - Indian J Microbiol Res [ijmronline.org]
Application Notes: Calcofluor White M2R for Rapid Fungal Detection in Clinical Specimens
Introduction
Calcofluor White M2R (CFW) is a fluorescent stain, or fluorochrome, that is a valuable tool for the rapid detection of fungal elements in a variety of clinical specimens.[1][2] This non-specific stain binds to cellulose (B213188) and chitin (B13524), which are integral components of the cell walls of fungi.[1][2][3] When exposed to ultraviolet (UV) light, the bound CFW fluoresces, producing a brilliant apple-green or blue-white appearance, making fungal structures easily visible against a darker background.[4][5] The use of CFW staining is a sensitive and rapid method for identifying yeasts, molds, and even some parasites in clinical samples.[1][6][7] This technique is often used in conjunction with potassium hydroxide (B78521) (KOH), which helps to clear cellular debris from the specimen, thereby enhancing the visualization of fungal elements.[4][6]
Principle of the Method
The fundamental principle of Calcofluor White M2R staining lies in its ability to bind to β-1,3 and β-1,4 polysaccharide linkages found in chitin and cellulose.[3][7] These polysaccharides are abundant in the cell walls of fungi. Upon binding, the CFW molecule undergoes a conformational change that results in a significant increase in its fluorescence quantum yield. When excited by long-wave UV or short-wave visible light, the CFW-polysaccharide complex emits a strong fluorescence, typically in the blue-green to blue-white spectrum, depending on the filter set used in the fluorescence microscope.[4][6] This allows for the clear differentiation of fungal elements from background tissue and other cellular material, which may fluoresce a reddish-orange, especially when a counterstain like Evans Blue is used.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the Calcofluor White M2R staining protocol.
| Parameter | Value | Notes |
| Calcofluor White M2R Solution | ||
| Stock Solution Concentration | 1% (w/v) | Prepared by dissolving 1 g of CFW powder in 100 mL of distilled water.[6] |
| Working Solution Concentration | 0.1% (w/v) | Diluted from the 1% stock solution.[4][6] |
| Potassium Hydroxide (KOH) Solution | ||
| Concentration | 10% (w/v) | Prepared by dissolving 10 g of KOH in 80 mL of distilled water and adding 20 mL of glycerol (B35011).[4] |
| Microscopy Parameters | ||
| Excitation Wavelength (Peak) | 347 nm | [6] |
| Excitation Wavelength (Range) | 300 - 412 nm | [1][6] |
| Emission Wavelength (Peak) | ~433 - 475 nm | [2][6] |
| Magnification | 100x to 400x | [1][6] |
| Incubation Time | 1 minute | Time for the stain to bind to the specimen.[1][5] |
Experimental Protocols
I. Reagent Preparation
A. 1% (w/v) Calcofluor White M2R Stock Solution
-
Weigh 1.0 g of Calcofluor White M2R powder.
-
Dissolve the powder in 100 mL of distilled water. Gentle heating may be required to fully dissolve the powder.[8]
-
Store the solution in a dark, room temperature environment. The solution is stable for several years under these conditions.[6][8]
B. 0.1% (w/v) Calcofluor White M2R Working Solution
-
Dilute the 1% stock solution 1:10 with distilled water to achieve a final concentration of 0.1%.
-
Store in a dark bottle at room temperature.[4]
C. 10% (w/v) Potassium Hydroxide (KOH) Solution
-
Carefully weigh 10 g of potassium hydroxide pellets.
-
In a fume hood, slowly add the KOH pellets to 80 mL of distilled water while stirring. The dissolution is an exothermic reaction.
-
Once the solution has cooled, add 20 mL of glycerol and mix thoroughly.[4]
-
Store at room temperature in a tightly capped bottle. Discard if a precipitate forms.[4]
D. Staining Solution (CFW with KOH)
-
Immediately before use, mix equal volumes of the 0.1% Calcofluor White M2R working solution and the 10% KOH solution.[4]
-
This mixture is light-sensitive and should be prepared fresh.[4]
II. Staining Procedure for Clinical Specimens
-
Place one drop of the clinical specimen (e.g., skin scraping, sputum, tissue biopsy) onto a clean, grease-free microscope slide.
-
Add one drop of the freshly prepared CFW-KOH staining solution to the specimen.[6] For specimens that do not require clearing, one drop of the 0.1% CFW working solution can be used alone.
-
Gently mix the specimen and the staining solution with a sterile applicator stick.
-
Place a coverslip over the mixture, avoiding the formation of air bubbles.
-
Allow the slide to stand at room temperature for 1 minute to allow for adequate staining and clearing.[1][5] For denser tissues, a longer incubation time or gentle warming may be necessary to enhance clearing.[4]
-
Gently press on the coverslip with a piece of absorbent paper to remove any excess liquid.[1]
III. Microscopic Examination and Interpretation
-
Examine the slide using a fluorescence microscope equipped with a UV light source and appropriate filters (e.g., a filter set that allows for excitation around 347 nm and emission around 440 nm).[4]
-
Scan the slide under low power (100x) to locate areas of interest, then switch to high power (400x) for detailed morphological examination.[1][6]
-
Positive Result: Fungal elements, such as hyphae, pseudohyphae, and yeasts, will fluoresce a brilliant apple-green or blue-white color.[4][5] Budding yeasts may show more intense staining at the bud scars due to higher chitin concentration.[6]
-
Negative Result: The absence of fluorescing fungal elements.
-
Background: Background tissue and cellular debris will typically appear reddish-orange or show faint yellowish-green fluorescence, especially if a counterstain like Evans Blue is included in the CFW solution.[1][2] Note that cotton fibers can also fluoresce strongly and should be distinguished from fungal hyphae based on their morphology.[2]
Visualizations
References
- 1. dalynn.com [dalynn.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Calcofluor white fungal cell wall staining - PombEvolution [pombevolution.eu]
- 5. youtube.com [youtube.com]
- 6. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 7. microbenotes.com [microbenotes.com]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Live-Cell Imaging with Calcofluor White M2R for Cell Vitality Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcofluor White M2R (CFW) is a fluorescent dye that binds to cellulose (B213188) and chitin (B13524), components of cell walls in fungi, yeast, plants, and algae.[1][2][3] In the context of cell vitality assessment, its application differs based on the presence or absence of a cell wall. For mammalian and other animal cells, which lack a cell wall, CFW functions as a viability stain that relies on plasma membrane integrity.[4][5] In contrast, for fungi and yeast, it serves as a structural counterstain to delineate cell morphology, while other fluorescent probes assess metabolic activity or membrane integrity.[6][7] This document provides detailed protocols and application notes for using Calcofluor White M2R in live-cell imaging for cell vitality assessment across various cell types.
Mechanism of Action
The utility of Calcofluor White M2R in cell vitality assays is based on two distinct mechanisms:
-
Mammalian/Animal Cells (without cell walls): Live cells with intact plasma membranes are impermeable to CFW. Therefore, the dye does not stain healthy, viable cells.[4][5] However, in dead or membrane-compromised cells (characteristic of necrosis or late-stage apoptosis), the dye can enter the cell and brightly stain the nucleus and cytoplasm.[4][5] The optimal staining concentrations are typically low (0.01% to 0.03%) and are considered nontoxic.[4][5]
-
Fungi, Yeast, and Plant Cells (with cell walls): CFW readily binds to the chitin and cellulose in the cell walls of both live and dead cells.[1][3] Consequently, it is not a standalone viability dye for these organisms. Instead, it is used as a counterstain to visualize the cell outline. To assess vitality, CFW is combined with other dyes, such as FUN 1, which measures metabolic activity, or propidium (B1200493) iodide, which, similar to its use in animal cells, enters cells with compromised membranes.[6][7][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of Calcofluor White M2R in cell vitality assays.
Table 1: Spectral Properties and Recommended Concentrations
| Parameter | Mammalian/Animal Cells | Fungi/Yeast | Plant Cells |
| Excitation Wavelength (nm) | ~355 - 380[1][9] | ~360 - 365[2][7][10] | ~355 - 405[11] |
| Emission Wavelength (nm) | ~433 - 440[9][12] | ~435 - 460[2][7][10] | ~430 - 450[11] |
| Working Concentration | 0.01% - 0.03%[4][5] | 25 µM[7][10][13] | 0.01%[11] |
| Incubation Time | 1 minute[9] | 30 - 45 minutes[7][10][13] | 5 minutes[11] |
Table 2: Comparison with Other Viability Dyes
| Dye | Target | Principle | Correlation with CFW (in mammalian cells) |
| Propidium Iodide (PI) | DNA | Enters membrane-compromised cells and intercalates with DNA. | Strong positive correlation (r = 0.9886)[12] |
| Fluorescein (B123965) Diacetate (FDA) | Cytoplasmic Esterases | Non-fluorescent compound converted to fluorescent fluorescein by esterases in metabolically active cells. | Strong inverse correlation (r = 0.9647)[12] |
| FUN 1 | Fungal Vacuoles | Converted from a diffusely green fluorescent stain to orange-red intravacuolar structures in metabolically active fungi/yeast. | Used as a co-stain with CFW for vitality assessment.[6][7] |
| Evans Blue | Cytoplasm | Excluded by viable cells; stains the cytoplasm of non-viable cells. | Comparable success rate in predicting cell vitality.[4][5] |
Experimental Protocols
Protocol 1: Vitality Assessment of Mammalian Cells
This protocol is designed for assessing the viability of mammalian cells in suspension or adherent cultures using fluorescence microscopy or flow cytometry.
Materials:
-
Calcofluor White M2R solution (0.1% stock in distilled water)
-
Phosphate-buffered saline (PBS) or other appropriate cell culture medium
-
Cell suspension or adherent cells on coverslips
-
Positive control (e.g., heat-killed or detergent-treated cells)
-
Negative control (untreated viable cells)
Procedure:
-
Cell Preparation:
-
For suspension cells, centrifuge the cell suspension and resuspend the pellet in fresh PBS or medium to the desired concentration.
-
For adherent cells, grow cells on sterile glass coverslips in a petri dish.
-
-
Staining:
-
Dilute the 0.1% CFW stock solution to a final concentration of 0.01% - 0.03% in PBS or medium.
-
Add the CFW staining solution to the cell suspension or cover the adherent cells on the coverslip with the solution.
-
-
Incubation:
-
Incubate for 1 minute at room temperature, protected from light.[9]
-
-
Washing (Optional but Recommended):
-
For adherent cells, gently wash twice with PBS to remove excess stain.
-
For suspension cells, centrifuge the cells, remove the supernatant, and resuspend in fresh PBS.
-
-
Imaging:
-
Mount the coverslip on a microscope slide or introduce the cell suspension into a suitable imaging chamber.
-
Observe using a fluorescence microscope equipped with a UV excitation filter (approx. 355-380 nm) and an emission filter (approx. 430-440 nm).
-
Viable cells will show little to no fluorescence, while dead cells will exhibit bright blue fluorescence in the nucleus and cytoplasm.
-
Protocol 2: Vitality Assessment of Yeast Cells
This protocol utilizes CFW as a counterstain in combination with a metabolic activity indicator (FUN 1) for assessing yeast vitality.
Materials:
-
LIVE/DEAD™ Yeast Viability Kit (containing FUN 1 and Calcofluor White M2R) or individual dyes.
-
Yeast culture
-
Wash buffer (e.g., 10 mM Na-HEPES, pH 7.2, with 2% D-glucose)
-
Incubator at 30°C
Procedure:
-
Cell Preparation:
-
Grow yeast to the late logarithmic phase.
-
Harvest the cells by centrifugation (e.g., 10,000 x g for 5 minutes).
-
Wash the cell pellet with the wash buffer and resuspend in 1 mL of the same buffer.[7]
-
-
Staining:
-
Prepare a staining solution containing FUN 1 (final concentration ~10 µM) and Calcofluor White M2R (final concentration ~25 µM) in the wash buffer.[7]
-
Add the staining solution to the yeast suspension.
-
-
Incubation:
-
Incubate the stained cell suspension at 30°C for 30 minutes in the dark.[7]
-
-
Imaging:
-
Place a small aliquot (e.g., 5 µL) of the stained yeast suspension on a microscope slide and cover with a coverslip.[7]
-
Observe using a fluorescence microscope with appropriate filter sets for both dyes.
-
CFW: UV excitation (~365 nm) and blue emission (~435 nm).
-
FUN 1 (viable): Blue-green excitation (~488 nm) and orange-red emission (~560-610 nm).
-
FUN 1 (dead): Blue-green excitation (~488 nm) and yellow-green emission (~530 nm).
-
-
Results Interpretation:
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell vitality assessment using Calcofluor White M2R.
Cell Vitality Assessment Logic
Caption: Logic diagram illustrating the differential staining outcomes with CFW.
Considerations for Live-Cell Imaging
Phototoxicity
Live-cell imaging, particularly with UV-excitable dyes like CFW, can induce phototoxicity.[1][2] This occurs when excitation light interacts with cellular components and fluorophores, generating reactive oxygen species (ROS) that can damage the cell and lead to artifacts such as membrane blebbing, vacuole formation, or even cell death.[1][2]
Mitigation Strategies:
-
Minimize Exposure: Use the lowest possible excitation light intensity and the shortest exposure times that provide an adequate signal.
-
Optimize Filters: Employ high-quality, specific filter sets to minimize bleed-through and unnecessary light exposure.
-
Time-Lapse Imaging: Increase the interval between image acquisitions to allow cells to recover.
-
Control Experiments: Always include unstained, illuminated controls to assess the impact of light exposure alone on cell health and behavior.
Apoptosis vs. Necrosis
Calcofluor White M2R, when used on mammalian cells, identifies cells with compromised membrane integrity. This is a hallmark of necrosis but also occurs during secondary (late-stage) apoptosis.[14] CFW alone cannot distinguish between these two forms of cell death, nor can it identify early-stage apoptosis where the plasma membrane is still intact. To differentiate these cell death pathways, it is recommended to use CFW in conjunction with other markers, such as:
-
Annexin V: Binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane, an early marker of apoptosis.
-
Propidium Iodide (PI): Can be used simultaneously with Annexin V to distinguish early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Conclusion
Calcofluor White M2R is a versatile and effective tool for assessing cell vitality in live-cell imaging. Its application as a direct viability stain for cells lacking a cell wall and as a robust counterstain for organisms with cell walls makes it valuable across diverse biological systems. By understanding its mechanism of action and adhering to optimized protocols, researchers can obtain reliable and quantitative data on cell health, which is critical for fundamental research and drug development applications.
References
- 1. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 3. researchgate.net [researchgate.net]
- 4. A new fluorescent test for cell vitality using calcofluor white M2R. | Semantic Scholar [semanticscholar.org]
- 5. A new fluorescent test for cell vitality using calcofluor white M2R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LIVE/DEAD Cell Viability Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. LIVE/DEAD Yeast Viability Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Died or Not Dyed: Assessment of Viability and Vitality Dyes on Planktonic Cells and Biofilms from Candida parapsilosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicaljournalssweden.se [medicaljournalssweden.se]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. A rapid analytical technique for flow cytometric analysis of cell viability using calcofluor white M2R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chitin Quantification in Insect Samples using Calcofluor White Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin (B13524), a polymer of N-acetyl-D-glucosamine, is a primary component of the insect exoskeleton and peritrophic matrix, playing a crucial role in their structure, development, and interaction with the environment.[1][2] Accurate quantification of chitin is essential for various research areas, including entomology, insecticide development, and the study of insect-pathogen interactions. Traditional methods for chitin quantification are often time-consuming and laborious.[1][3] This document outlines a rapid and reliable method for chitin quantification in insect samples using the fluorescent stain Calcofluor White.
Calcofluor White is a fluorescent brightener that binds non-specifically to β-1,3 and β-1,4 polysaccharides, including chitin and cellulose.[4][5] Upon binding to chitin, it emits a bright blue-white or apple-green fluorescence under UV light, which can be quantified using a fluorescence microplate reader or fluorescence microscopy.[3][4][6] This method offers a high-throughput and sensitive alternative to traditional colorimetric assays.[1][3]
Principle of the Method
The methodology is based on the specific binding of Calcofluor White to chitin in homogenized insect samples. The fluorescence intensity emitted by the Calcofluor White-chitin complex is directly proportional to the amount of chitin present in the sample. By generating a standard curve with known concentrations of chitin, the chitin content in the unknown insect samples can be accurately determined.[1][3]
Signaling Pathway and Binding Mechanism
Calcofluor White binds to chitin polymers through non-covalent interactions, primarily hydrogen bonds with the N-acetylglucosamine residues of the chitin microfibrils.[3][7] This interaction causes a conformational change in the dye molecule, leading to a significant increase in its fluorescence quantum yield.
Caption: Mechanism of Calcofluor White binding to chitin and subsequent fluorescence detection.
Experimental Protocols
This section provides a detailed methodology for the quantification of chitin in insect samples.
Materials and Reagents
-
Insects: Target insect species at the desired developmental stage.
-
Calcofluor White M2R (Sigma-Aldrich, Cat. No. F3543 or equivalent): Stock solution prepared in DMSO.
-
Chitin from shrimp shells (Sigma-Aldrich, Cat. No. C7170 or equivalent): For standard curve preparation.
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Distilled water
-
Micro-Bead Beater or similar homogenizer
-
Stainless steel beads (1.2 mm)
-
Microcentrifuge tubes
-
Black 96-well microplates (for fluorescence reading)
-
Fluorescence microplate reader with excitation at ~355 nm and emission at ~433 nm.[3]
Sample Preparation
-
Homogenization: Pool a specific number of insects (e.g., 10-20) in a microcentrifuge tube containing a known volume of distilled water (e.g., 200 µL).[3] The number of insects per pool may need to be optimized based on the insect's size and chitin content.
-
Add stainless steel beads to the tube.
-
Homogenize the samples using a Mini-Bead Beater or a similar tissue homogenizer.[3]
-
Dilution: Dilute the homogenate as necessary with distilled water to bring the chitin concentration within the range of the standard curve.[3]
Standard Curve Preparation
-
Colloidal Chitin Suspension: Prepare a colloidal chitin suspension from purified shrimp shell chitin. A detailed protocol for this can be found in established literature.
-
Standard Curve: Prepare a series of dilutions of the colloidal chitin suspension in distilled water to create a standard curve with known chitin concentrations (e.g., 0 to 100 µg/mL).[1]
Staining and Quantification Procedure
-
Aliquoting: Take a specific aliquot of the homogenized insect sample or the chitin standard and place it into a microcentrifuge tube.[3]
-
Staining: Add a specific volume of the Calcofluor White stock solution to each tube. The final concentration of Calcofluor White may need optimization but is typically in the range of 1-50 mg/mL.[3]
-
Incubation: Incubate the samples in the dark for approximately 15 minutes to allow for the binding of Calcofluor White to the chitin.[3]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 21,000 x g) for 5 minutes to pellet the stained chitin.[3]
-
Washing: Carefully remove the supernatant and wash the pellet twice with distilled water to remove unbound dye.[3]
-
Resuspension: Resuspend the washed pellet in a known volume of distilled water (e.g., 200 µL).[3]
-
Fluorescence Reading: Transfer the resuspended samples to a black 96-well microplate.[3]
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 433 nm.[3]
Data Analysis
-
Standard Curve Generation: Plot the fluorescence intensity of the chitin standards against their known concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value.[1]
-
Chitin Quantification: Use the linear regression equation to calculate the chitin concentration in the unknown insect samples based on their fluorescence readings.
-
Normalization: Express the chitin content per insect by taking into account the initial number of insects per homogenate, the volume of the homogenate, and any dilution factors used.[3]
Experimental Workflow
Caption: Workflow for chitin quantification using Calcofluor White staining.
Quantitative Data Summary
The following tables summarize chitin content in various insect species as determined by the Calcofluor White staining method.[3]
Table 1: Chitin Content in Lutzomyia longipalpis (Sand Fly) [3]
| Sex | Chitin per Insect (µg) - Control | Chitin per Insect (µg) - Chitinase (B1577495) Treated | % Reduction |
| Male | 7.57 ± 0.38 | 2.64 ± 0.02 | 65% |
| Female | 12.0 (approx.) | Not Reported | Not Reported |
Table 2: Chitin Content in Aedes aegypti (Mosquito) [3]
| Sex | Chitin per Insect (µg) - Control | Chitin per Insect (µg) - Chitinase Treated | % Reduction |
| Male | 24.6 ± 0.7 | 13.2 ± 0.6 | 46% |
| Female | 47 ± 3 | 30 (approx.) | 36% |
Table 3: Chitin Content in Rhodnius prolixus (Kissing Bug) [3]
| Developmental Stage | Chitin per Insect (µg) - Control | Chitin per Insect (µg) - Chitinase Treated |
| First Instar Nymph | Not explicitly stated in µ g/insect | Not explicitly stated in µ g/insect |
| Adult Male | 4600 ± 700 | 1900 ± 100 |
Note: The data presented is based on the findings from Henriques et al. (2020) and serves as an example.[3] Values may vary depending on the specific experimental conditions, insect strain, and developmental stage.
Validation of the Method
To validate that the fluorescence signal is indeed from chitin, a control experiment using chitinase can be performed.[3] Chitinase is an enzyme that specifically hydrolyzes chitin. A significant reduction in fluorescence after treating the samples with chitinase confirms the specificity of the Calcofluor White staining for chitin.[1][3]
Conclusion
The Calcofluor White staining method provides a rapid, sensitive, and high-throughput approach for the quantification of chitin in insect samples.[1][3] This technique is a valuable tool for researchers in various fields, enabling the efficient analysis of chitin content and its role in insect physiology and pathology. The provided protocols and data serve as a comprehensive guide for the successful implementation of this method.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Fluorescent Microscopy-Based Detection of Chitin in Intact Drosophila melanogaster [frontiersin.org]
- 3. Frontiers | Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining [frontiersin.org]
- 4. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Calcofluor white fungal cell wall staining - PombEvolution [pombevolution.eu]
- 7. scienceopen.com [scienceopen.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Calcofluor White M2R for Yeast Staining
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for staining yeast cells with Calcofluor White M2R.
Frequently Asked Questions (FAQs)
Q1: What is Calcofluor White M2R and how does it work?
A1: Calcofluor White M2R is a fluorescent dye that binds to chitin (B13524) and cellulose, components of the fungal cell wall.[1][2] In yeast, it has a high affinity for the chitin-rich bud scars on mother cells, making it useful for analyzing cell division and age.[3][4][5] When excited by UV light (around 355-360 nm), it emits a bright blue-to-green fluorescence, allowing for clear visualization of the cell wall.[1][5]
Q2: What is the optimal concentration of Calcofluor White M2R for staining yeast?
A2: The optimal concentration can vary depending on the yeast species and experimental conditions. However, a final concentration range of 5 µM to 25 µM is generally recommended for species like Saccharomyces cerevisiae.[4][6] It is always best to perform an optimization experiment to determine the ideal concentration for your specific strain and conditions.[4]
Q3: Can Calcofluor White M2R be used to assess cell viability?
A3: By itself, Calcofluor White M2R is not a viability stain; it stains the cell walls of both live and dead yeast cells.[7] However, it is often used as a counterstain in combination with viability dyes (like FUN 1) to distinguish live and dead cells while simultaneously visualizing the cell wall structure.[8][9] In dead cells, some fluorescent dyes can enter and stain the cytoplasm and nucleus, which does not happen in live cells.[7]
Q4: How should I store the Calcofluor White M2R stock solution?
A4: Stock solutions should be stored at -20°C, protected from light.[5][8] With proper storage, solutions are typically stable for at least one year.[8] Repeated freeze-thaw cycles may cause some precipitation; if this occurs, centrifuge the vial before use to clarify the solution.[8]
Experimental Protocols & Data
Standard Staining Protocol for Saccharomyces cerevisiae
This protocol is a general guideline. Optimization of incubation time and dye concentration may be necessary.[4]
Materials:
-
Yeast culture (S. cerevisiae) grown to the late-log phase.[6][8]
-
Calcofluor White M2R stock solution (e.g., 5 mM).
-
Staining Buffer (e.g., sterile water with 2% D-glucose and 10 mM Na-HEPES, pH 7.2 or PBS).[6][8]
-
Microcentrifuge tubes.
Procedure:
-
Cell Preparation: Harvest yeast cells by centrifuging the culture at 10,000 x g for 5 minutes.[6][8]
-
Washing: Remove the supernatant and resuspend the cell pellet in the staining buffer. This step is optional but recommended to reduce background fluorescence from the growth medium.[4][8]
-
Staining: Add Calcofluor White M2R to the cell suspension to achieve the desired final concentration (start with a range of 5-25 µM).
-
Incubation: Incubate the mixture for 20-30 minutes at room temperature or 30°C, protected from light.[4][6] Gentle rocking can ensure even staining.
-
Washing (Optional): Centrifuge the stained cells and resuspend them in fresh buffer to remove excess dye, which can help reduce background signal.[4]
-
Imaging: Mount a small volume (e.g., 5 µL) of the cell suspension on a microscope slide.[6][8] Observe under a fluorescence microscope using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm (DAPI filter set is appropriate).[4][10]
Recommended Concentration Ranges
The following table summarizes recommended starting concentrations for common yeast species.
| Yeast Species | Recommended Final Concentration | Reference |
| Saccharomyces cerevisiae | 5 - 25 µM | [4][6] |
| Candida albicans | 0.72 - 45.85 µg/ml | [11] |
Note: Concentrations for C. albicans were reported in µg/ml in a drug interaction study and may require conversion and optimization for standard staining procedures.
Visualization of Workflows
Experimental Workflow Diagram
Caption: Standard workflow for staining yeast cells with Calcofluor White M2R.
Troubleshooting Guide
This section addresses common issues encountered during yeast staining with Calcofluor White M2R.
Q: Why is the background fluorescence too high?
A: High background can obscure the signal from the yeast cells.
-
Cause 1: Excess Dye: The concentration of the dye may be too high.
-
Solution: Decrease the Calcofluor White M2R concentration. Perform a titration to find the lowest effective concentration.
-
-
Cause 2: Media Components: Remnants of the growth media can bind the dye, increasing background fluorescence.[8]
-
Cause 3: Contaminants: Contaminating fibers (like cotton) can fluoresce strongly with Calcofluor White.
-
Solution: Use filtered solutions and ensure slides and coverslips are clean and free of debris.
-
Q: Why is the staining signal weak or absent?
A: A faint signal can result from several factors.
-
Cause 1: Insufficient Dye Concentration: The concentration may be too low for your specific yeast strain or cell density.
-
Solution: Gradually increase the Calcofluor White M2R concentration.
-
-
Cause 2: Low Chitin Content: The cell walls of your yeast may have a naturally low chitin content, or the cells may not be in a growth phase where bud scars are prevalent.
-
Cause 3: Incorrect Microscope Settings: The filter set on the microscope may not be appropriate for Calcofluor White.
-
Solution: Use a standard DAPI filter set with excitation around 355-360 nm and emission around 460 nm.[10]
-
Q: Why are my cells clumping together?
A: Cell aggregation can interfere with imaging individual cells.
-
Cause 1: Over-centrifugation: Spinning cells too hard or for too long can make the pellet difficult to resuspend.
-
Cause 2: Cell Properties: Some yeast strains are naturally more prone to flocculation.
-
Solution: Include a brief, gentle sonication step after resuspension or add a non-ionic detergent like Tween 20 at a very low concentration (e.g., 0.01%) to the buffer.
-
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common yeast staining issues.
References
- 1. dalynn.com [dalynn.com]
- 2. Calcofluor white fungal cell wall staining - PombEvolution [pombevolution.eu]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. tandfonline.com [tandfonline.com]
- 6. genecopoeia.com [genecopoeia.com]
- 7. A new fluorescent test for cell vitality using calcofluor white M2R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. abpbio.com [abpbio.com]
- 10. tandfonline.com [tandfonline.com]
- 11. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Fluorescent Brightener 85 Staining
Welcome to the technical support center for Fluorescent Brightener 85 (FB 85). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experiments with this fluorescent dye. Here you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound (CAS No. 12224-06-5) is an anionic optical brightening agent.[1] In industrial applications, it is commonly used in detergents, paper, and textiles to make materials appear whiter. In a research and clinical context, it is increasingly used as a fluorescent stain for the detection of fungi in various specimens.[2][3][4] It functions by absorbing ultraviolet (UV) light and emitting it as visible blue light, providing high contrast for visualization of fungal elements.
Q2: What is the mechanism of action of this compound in fungal staining?
This compound has a strong affinity for chitin (B13524) and cellulose, which are major components of fungal cell walls.[5] The dye non-covalently binds to these polysaccharides. When excited by UV light (typically in the 340-380 nm range), the bound dye emits a bright blue to blue-green fluorescence, allowing for clear visualization of fungal structures such as hyphae, pseudohyphae, and spores.[2][5]
Q3: Can this compound be used for live-cell imaging?
Yes, this compound can be used for staining living fungal cells. It is compatible with living cells and its fluorescence is long-lasting, allowing for the observation of dynamic processes.
Troubleshooting Guide: Non-Specific Binding and High Background
Non-specific binding of this compound can lead to high background fluorescence, which can obscure the target structures and complicate image analysis. The following sections address common causes of this issue and provide solutions.
Issue 1: Diffuse Background Fluorescence Across the Entire Sample
Cause: This is often due to an excessively high concentration of the fluorescent dye in the staining solution.
Solution: Optimize the concentration of this compound. While a 0.1% (w/v) solution is commonly used as a starting point, the optimal concentration can vary depending on the sample type and thickness.[2] It is recommended to perform a concentration titration to find the lowest concentration that provides adequate signal-to-noise ratio.
Experimental Protocol: Concentration Optimization
-
Prepare a stock solution: Prepare a 0.5% (w/v) stock solution of this compound in distilled water.
-
Serial Dilutions: Create a series of working solutions with concentrations ranging from 0.01% to 0.2% by diluting the stock solution.
-
Staining: Stain your samples with each concentration under the same conditions (incubation time, temperature, and washing steps).
-
Imaging and Analysis: Acquire images using identical microscope settings for all samples. Quantify the fluorescence intensity of both the target structures and the background.
-
Selection: Choose the concentration that yields the highest signal-to-noise ratio.
Issue 2: Patchy or Granular Background Fluorescence
Cause: This can be caused by the precipitation of the dye out of solution or insufficient washing, leaving behind unbound dye aggregates.
Solution: Ensure the dye is fully dissolved and implement a rigorous washing protocol.
Experimental Protocol: Improved Washing Procedure
-
Staining: After incubation with this compound, remove the staining solution.
-
Initial Rinse: Briefly rinse the sample with a suitable wash buffer (e.g., Phosphate-Buffered Saline - PBS).
-
Washing Steps: Wash the sample three to four times with the wash buffer for 5 minutes each time with gentle agitation.[6]
-
Mild Detergent: Consider adding a mild non-ionic detergent, such as 0.05% Tween-20, to the wash buffer to help remove non-specifically bound dye.
Issue 3: High Background in Specific Non-Target Tissues or Cells
Cause: this compound is an anionic compound and can non-specifically bind to proteins and other cellular components, particularly in dense tissues.
Solution: Adjust the pH of the staining solution and consider using a blocking agent.
Experimental Protocol: pH Optimization
-
Buffer Preparation: Prepare a series of staining solutions with pH values ranging from 6.0 to 9.0. The fluorescence intensity of some brighteners can be pH-dependent.[7][8] For anionic dyes like FB 85, a neutral to slightly alkaline pH is often optimal.
-
Staining and Imaging: Stain your samples in each pH-adjusted solution and compare the signal-to-noise ratio.
Quantitative Data Summary
The following table summarizes key parameters for optimizing this compound staining, based on literature and general fluorescence microscopy principles.
| Parameter | Recommended Range | Notes |
| Concentration | 0.01% - 0.2% (w/v) | Start with 0.1% and optimize for your specific sample.[2] |
| Incubation Time | 1 - 5 minutes | Longer incubation times may increase background.[5] |
| pH of Staining Solution | 7.0 - 8.0 | Optimal pH can vary; test a range to find the best signal-to-noise ratio. |
| Wash Buffer | PBS or Tris-Buffered Saline (TBS) | The addition of 0.05% Tween-20 can aid in reducing non-specific binding. |
| Number of Washes | 3 - 4 washes | Each wash should be for at least 5 minutes with gentle agitation.[6] |
Visualizing Experimental Workflows and Interactions
To further clarify the experimental process and the underlying principles of this compound staining, the following diagrams are provided.
References
- 1. 12224-06-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of a new fluorescent reagent, this compound, for the diagnosis of suspected onychomycosis compared with potassium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the application of a new patented fluorochrome, this compound, for detecting cultured fungi and … [ouci.dntb.gov.ua]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. What are the factors that affect the fluorescence intensity of optical brighteners? [china-dyestuff.com]
- 8. Effect of acidic and basic pH on Thioflavin T absorbance and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent photobleaching of Calcofluor White M2R during microscopy.
Welcome to the Technical Support Center for Calcofluor White M2R. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you prevent photobleaching and obtain the best results in your microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is Calcofluor White M2R and what is it used for?
Calcofluor White M2R is a fluorescent stain that binds to cellulose (B213188) and chitin, which are found in the cell walls of fungi, plants, algae, and some protozoa.[1][2] When excited by ultraviolet (UV) or violet light, it emits a bright blue-white or apple-green fluorescence, allowing for clear visualization of these structures under a microscope.[3] It is commonly used for the rapid detection of fungal and parasitic organisms in clinical specimens and for studying cell wall biosynthesis in plants and fungi.[1][2]
Q2: What causes the fluorescent signal of Calcofluor White M2R to fade during microscopy?
The fading of the fluorescent signal, known as photobleaching, is an irreversible process caused by the light used for excitation.[4] Several factors contribute to the photobleaching of Calcofluor White M2R:
-
High-Intensity Illumination: The more intense the excitation light, the faster the fluorophore will be destroyed.[5][6]
-
Prolonged Exposure: The longer the sample is exposed to the excitation light, the more photobleaching will occur.[5]
-
Reactive Oxygen Species (ROS): The interaction of the excited fluorophore with molecular oxygen can generate ROS, which can chemically damage the dye molecule and lead to a loss of fluorescence.[4]
Q3: How can I minimize photobleaching of Calcofluor White M2R?
There are several strategies you can employ to reduce photobleaching and preserve your fluorescent signal:
-
Optimize Imaging Conditions: Reduce the intensity and duration of light exposure.[5]
-
Use Antifade Reagents: Incorporate an antifade reagent into your mounting medium.[5]
-
Choose the Right Fluorophore: In some cases, a more photostable alternative to Calcofluor White M2R might be suitable.[5]
Troubleshooting Guide
This section provides solutions to common problems encountered during microscopy with Calcofluor White M2R.
Issue 1: My fluorescent signal is fading too quickly.
This is a classic sign of photobleaching. Here are some steps to troubleshoot this issue:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a detectable signal. This can be achieved by using neutral density filters or adjusting the laser power on a confocal microscope.[5]
-
Minimize Exposure Time: Only expose the sample to the excitation light when you are actively observing or acquiring an image. Use the microscope's shutter to block the light path when not imaging.[5]
-
Use an Antifade Mounting Medium: Mount your specimen in a medium containing an antifade reagent. These reagents work by scavenging reactive oxygen species that contribute to photobleaching.[7]
-
Optimize Your Staining Protocol: Ensure you are using the optimal concentration of Calcofluor White M2R. Over-staining does not necessarily lead to a better signal and can sometimes increase background fluorescence.
Issue 2: The background fluorescence is too high.
High background can obscure the specific signal from your sample. Here's how to address it:
-
Use a Counterstain: Evans Blue can be used as a counterstain to diminish background fluorescence from tissues and cells when using blue light excitation.[1][2]
-
Proper Washing: Ensure adequate washing steps after staining to remove unbound dye.
-
Check for Contamination: Some materials, like cotton fibers, can bind Calcofluor White and fluoresce brightly.[1]
Data Presentation
Table 1: Recommended Microscope Settings for Calcofluor White M2R
| Parameter | Recommended Setting |
| Excitation Wavelength | ~355 nm (optimal), can be excited in the 340-380 nm range[1][3] |
| Emission Wavelength | ~433 nm (maximal), typically observed in the 425-475 nm range[1][8] |
| Light Source | Mercury lamp, Xenon-arc lamp, or LED with appropriate filters. |
Table 2: Relative Photostability of Fluorescent Brighteners
| Fluorophore | Relative Fading Rate | Reference |
| Calcofluor White M2R | 1.25x faster than Uvitex 2B | [9] |
| Uvitex 2B | More photostable than Calcofluor White M2R | [9] |
| Blankophor | Reported to provide faster and more accurate detection of fungal elements compared to Calcofluor.[10] |
Experimental Protocols
Protocol 1: Standard Staining with Calcofluor White M2R
This protocol provides a general guideline for staining specimens with Calcofluor White M2R.
-
Sample Preparation: Place the specimen on a clean microscope slide.
-
Staining: Add one drop of 0.1% Calcofluor White M2R solution to the specimen.[3]
-
(Optional) Clearing: For tissue specimens, add one drop of 10% Potassium Hydroxide (KOH) to clear the tissue and improve visualization of fungal elements.[1][2]
-
Incubation: Place a coverslip over the specimen and let it stand for 1-5 minutes at room temperature.[1]
-
Observation: Examine the slide under a fluorescence microscope using the appropriate filter set.
Protocol 2: Using an Antifade Mounting Medium
This protocol describes how to prepare a homemade antifade mounting medium. Commercially available antifade reagents like ProLong™ Live Antifade Reagent are also effective.[11]
-
Prepare the Antifade Solution: A common homemade antifade reagent is DABCO (1,4-diazabicyclo[2.2.2]octane). Prepare a 2.5% (w/v) solution of DABCO in a glycerol-based mounting medium.[12]
-
Mounting: After staining your specimen with Calcofluor White M2R and performing any necessary washing steps, carefully remove any excess liquid.
-
Apply Antifade Medium: Place a small drop of the antifade mounting medium onto the specimen.
-
Coverslip: Gently lower a coverslip over the medium, avoiding air bubbles.
-
Sealing (Optional): For long-term storage, you can seal the edges of the coverslip with nail polish.
-
Imaging: Proceed with fluorescence microscopy, following the guidelines for minimizing photobleaching.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Calcofluor white fungal cell wall staining - PombEvolution [pombevolution.eu]
- 4. Photobleaching [evidentscientific.com]
- 5. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 6. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 7. bidc.ucsf.edu [bidc.ucsf.edu]
- 8. wp.unil.ch [wp.unil.ch]
- 9. A comparison of the highly selective fluorescence staining of fungi in tissue sections with Uvitex 2B and Calcofluor White M2R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of two fluorescent whiteners, Calcofluor and Blankophor, for the detection of fungal elements in clinical specimens in the diagnostic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. ir.xtbg.ac.cn [ir.xtbg.ac.cn]
Technical Support Center: Enhancing Signal-to-Noise Ratio with Fluorescent Brightener 85
Welcome to the technical support center for Fluorescent Brightener 85. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the signal-to-noise ratio in experiments utilizing this fluorescent dye.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a stilbene-based fluorescent dye that absorbs ultraviolet (UV) light and emits visible blue or blue-green light.[1][2] In a research context, it is primarily used for the visualization of chitin (B13524) and cellulose (B213188) in the cell walls of various organisms, including fungi and plants.[1][3] Its strong affinity for these polysaccharides makes it a valuable tool for identifying fungal elements in clinical specimens and for studying plant cell wall structure.[1][3]
Q2: What is the mechanism of action for this compound?
The fluorescence of Brightener 85 is activated upon its binding to β-1,3 and β-1,4 polysaccharides, such as chitin and cellulose.[4] This interaction results in a significant increase in fluorescence intensity, allowing for high-contrast imaging of fungal and plant cell walls against a dark background.[1]
Q3: What are the optimal excitation and emission wavelengths for this compound?
As a stilbene-based dye, this compound is optimally excited by UV light. The recommended excitation wavelength is approximately 355-380 nm, with the emission being observed in the blue-green spectrum, typically above 420 nm.[4][5][6]
Q4: Can this compound be used to study specific signaling pathways?
This compound is a structural stain and does not directly target components of signaling pathways. However, it can be a valuable tool in studies that investigate signaling events, particularly in the context of host-pathogen interactions. For instance, it can be used to clearly visualize fungal hyphae, which is the first step in studying the host's immune response signaling to the fungal infection.[7]
Troubleshooting Guides
This section addresses common issues encountered when using this compound and provides solutions to improve your signal-to-noise ratio.
Problem 1: Weak or No Fluorescent Signal
A faint or absent signal can prevent the accurate visualization of your target structures.
| Potential Cause | Recommended Solution |
| Suboptimal Dye Concentration | The concentration of this compound may be too low. Prepare a fresh 0.1% (w/v) working solution.[1] |
| Incorrect Filter Set | Ensure you are using a standard DAPI or equivalent filter set with an excitation wavelength around 355-380 nm and an emission filter that allows for the detection of light above 420 nm.[4][5][6] |
| Photobleaching | Stilbene-based dyes can be susceptible to photobleaching with prolonged UV exposure. Minimize the exposure time of your sample to the excitation light.[8] |
| Insufficient Incubation Time | Allow for an adequate incubation period of 1-5 minutes to ensure the dye has sufficiently bound to the target structures.[9] |
Problem 2: High Background Fluorescence
Excessive background fluorescence can obscure the specific signal from your target, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Autofluorescence of Sample | Some biological samples naturally fluoresce. Image an unstained control sample to determine the level of autofluorescence. If it is high, consider using a counterstain like Evans Blue, which can help to quench background fluorescence.[6] |
| Excess Dye Concentration | While a low concentration can lead to a weak signal, a concentration that is too high can increase background fluorescence. If you are experiencing high background, try diluting your working solution. |
| Insufficient Washing | Ensure that any unbound dye is removed by performing adequate washing steps after incubation. |
| Contaminated Reagents or Slides | Use high-quality, clean microscope slides and freshly prepared reagents to avoid introducing fluorescent contaminants. |
Experimental Protocols
Protocol 1: Staining of Fungal Hyphae with this compound
This protocol provides a general guideline for staining fungal specimens for fluorescence microscopy.
Materials:
-
This compound
-
10% Potassium Hydroxide (B78521) (KOH) solution (optional, for clearing dense specimens)
-
Distilled water
-
Microscope slides and coverslips
-
Fluorescence microscope with a UV excitation source and appropriate filters
Procedure:
-
Prepare Staining Solution: Prepare a 0.1% (w/v) working solution of this compound in distilled water.[1]
-
Sample Preparation: Place a small amount of the fungal specimen on a clean microscope slide.
-
(Optional) Clearing: If the specimen is dense, add one drop of 10% KOH solution to the specimen and let it sit for 1-2 minutes to clear the surrounding material.[1][10]
-
Staining: Add one drop of the 0.1% this compound solution to the specimen.
-
Incubation: Gently mix the stain with the specimen using a pipette tip and place a coverslip over it. Allow the stain to incubate for 1-5 minutes at room temperature.[9]
-
Visualization: Mount the slide on the fluorescence microscope. Use an excitation wavelength of approximately 355-380 nm and observe the emitted blue-green fluorescence. Fungal cell walls should appear bright against a dark background.[1][4]
Quantitative Data Summary
| Parameter | Value | Notes |
| Working Concentration | 0.1% (w/v) | For fungal and plant cell wall staining.[1] |
| Incubation Time | 1-5 minutes | Sufficient for binding to chitin and cellulose.[9] |
| Excitation Wavelength | ~355-380 nm | Optimal for exciting stilbene-based dyes.[4][5][6] |
| Emission Wavelength | >420 nm | Emits in the blue-green region of the spectrum.[5] |
Visualizations
Caption: Experimental workflow for staining with this compound.
Caption: Role of FB85 in host-pathogen signaling studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [chembk.com]
- 3. ionoptix.com [ionoptix.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. journals.asm.org [journals.asm.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of a new fluorescent reagent, this compound, for the diagnosis of suspected onychomycosis compared with potassium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Compatibility of Fluorescent Brightener 85 with other common fluorophores.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the compatibility of Fluorescent Brightener 85 with other common fluorophores in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in fluorescence microscopy?
A1: this compound is an optical brightening agent commonly found in laboratory detergents, plastics, and paper products. It is designed to absorb ultraviolet (UV) light and re-emit it in the blue portion of the visible spectrum, making materials appear whiter and brighter.[1] In fluorescence microscopy, contamination with this compound can introduce a significant background signal, particularly in the blue channel, which can interfere with the detection of fluorophores that emit in a similar range.
Q2: What are the approximate spectral properties of this compound?
A2: While precise peak excitation and emission wavelengths for this compound are not consistently reported in scientific literature, it is generally characterized by:
-
Excitation: In the UV range, approximately 340-360 nm.
-
Emission: In the blue-violet range, approximately 420-440 nm.
It is crucial to empirically determine the spectral characteristics of any potential background fluorescence in your specific experimental setup.
Q3: Which common fluorophores are most likely to be affected by this compound contamination?
A3: Fluorophores with excitation and/or emission spectra that overlap with this compound are most susceptible to interference. This primarily includes blue-emitting dyes such as DAPI and Hoechst, and to a lesser extent, some green-emitting fluorophores like FITC and GFP, especially if their emission spectra have a tail extending into the blue region.
Troubleshooting Guides
Problem 1: High background fluorescence in the DAPI/blue channel, even in unstained control samples.
Possible Cause: Contamination with this compound from lab consumables or detergents.
Solutions:
-
Identify the Source: Systematically test all consumables (e.g., pipette tips, microcentrifuge tubes, glass slides, coverslips) and reagents for fluorescence in the blue channel.
-
Use Certified "Non-Fluorescent" Consumables: Whenever possible, purchase plasticware and glassware certified by the manufacturer to be free of fluorescent contaminants.
-
Thoroughly Rinse Glassware: If using reusable glassware, rinse extensively with high-purity water (e.g., Milli-Q) to remove any residual detergent. Consider a final rinse with a solvent like ethanol.
-
Avoid Contaminated Detergents: Use detergents specifically formulated for laboratory use and confirmed to be free of fluorescent brightening agents.
Problem 2: Signal from a known green fluorophore (e.g., FITC, GFP) appears to be "bleeding" into the blue channel.
Possible Cause: This could be due to spectral overlap between the green fluorophore and the blue channel's emission filter, or it could be co-localization with background fluorescence from this compound.
Solutions:
-
Perform Single-Color Controls: Prepare samples stained with only the green fluorophore and image them using both the green and blue channel settings. This will allow you to quantify the amount of bleed-through from the green fluorophore into the blue channel.
-
Spectral Unmixing: If your imaging system is equipped with a spectral detector, you can record the emission spectrum of your green fluorophore and the background fluorescence. Spectral unmixing algorithms can then be used to computationally separate the two signals.
-
Optimize Filter Sets: Ensure that your filter sets are well-matched to your fluorophores to minimize the detection of out-of-channel emissions. Use narrow bandpass emission filters where possible to reduce the collection of unwanted signals.
Data Presentation
Table 1: Spectral Properties of Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Overlap with this compound |
| This compound (approx.) | 340-360 | 420-440 | N/A |
| DAPI | 358 | 461 | High |
| Hoechst 33342 | 350 | 461 | High |
| Alexa Fluor 405 | 402 | 421 | High |
| FITC (Fluorescein) | 495 | 519 | Low to Moderate (Emission Tail) |
| GFP (Green Fluorescent Protein) | 488 | 509 | Low to Moderate (Emission Tail) |
| TRITC (Tetramethylrhodamine) | 557 | 576 | Low |
| Texas Red | 589 | 615 | Low |
| Cy3 | 550 | 570 | Low |
| Cy5 | 650 | 670 | Very Low |
Note: The spectral data for this compound is an approximation based on general descriptions of optical brighteners. Actual spectral properties may vary.
Experimental Protocols
Protocol 1: Screening for this compound Contamination
Objective: To identify sources of fluorescent contamination in laboratory consumables and reagents.
Materials:
-
Fluorescence microscope with a DAPI filter set (or similar UV excitation and blue emission filters).
-
A selection of laboratory consumables to be tested (e.g., pipette tips, microcentrifuge tubes, slides, coverslips).
-
High-purity water.
-
Detergents used in the lab.
Methodology:
-
Prepare a "blank" slide: Place a clean coverslip on a clean glass slide.
-
Image the blank slide: Using the DAPI filter set, acquire an image of the blank slide to establish a baseline background level.
-
Test solid consumables: Place a sample of the consumable (e.g., a pipette tip) on a clean slide and acquire an image.
-
Test liquid consumables: Pipette a small drop of the liquid (e.g., water, buffer, detergent solution) onto a clean slide, cover with a coverslip, and acquire an image.
-
Analysis: Compare the fluorescence intensity of the test samples to the blank control. A significant increase in fluorescence indicates contamination.
Protocol 2: Spectral Unmixing to Correct for Background Fluorescence
Objective: To computationally remove the contribution of this compound from a multi-color fluorescence image.
Materials:
-
A confocal microscope with a spectral detector.
-
A sample exhibiting background fluorescence.
-
A sample stained with the fluorophore of interest.
Methodology:
-
Acquire a reference spectrum for the background: On an unstained area of your sample that shows the characteristic background fluorescence, acquire a lambda stack (a series of images at different emission wavelengths).
-
Acquire a reference spectrum for your fluorophore: On a sample stained only with your fluorophore of interest, acquire a lambda stack.
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Acquire a lambda stack of your experimental sample: Image your multi-color sample by acquiring a lambda stack.
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Perform spectral unmixing: Using the microscope's software, define the reference spectra for the background and your fluorophore(s). Apply the linear unmixing algorithm to your experimental lambda stack. The software will then generate separated images for each component, with the background signal isolated in its own channel.
Mandatory Visualizations
Caption: Potential for spectral overlap between this compound and DAPI.
Caption: A workflow for troubleshooting high background fluorescence.
References
Technical Support Center: Calcofluor White M2R Staining Efficiency and pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on Calcofluor White M2R staining efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Calcofluor White M2R staining?
An alkaline pH is generally recommended for optimal staining with Calcofluor White M2R. While specific protocols may vary, a pH range of 8.0 to 11.0 is often cited for effective staining of fungal and plant cell walls. Some procedures even utilize a 10% potassium hydroxide (B78521) (KOH) solution to create a highly alkaline environment, which can enhance the fluorescence of the stain.
Q2: How does an acidic pH affect Calcofluor White M2R staining?
An acidic or even neutral pH can significantly reduce the fluorescence intensity of Calcofluor White M2R.[1] This can lead to weak or inconsistent staining, making it difficult to visualize the target structures. It is crucial to ensure the staining solution is adequately buffered to an alkaline pH.
Q3: Why is alkaline pH important for the staining mechanism?
Calcofluor White M2R is a fluorescent brightener that binds to β-1,3 and β-1,4 polysaccharides, such as cellulose (B213188) and chitin, which are primary components of fungal and plant cell walls.[2][3] While the precise mechanism is complex, it is understood that an alkaline environment promotes the proper conformation of the dye molecule and its interaction with the polysaccharide chains, leading to enhanced fluorescence. One study noted that the dye does not dissolve well in neutral solutions, and a pH between 10 and 11 was used to prepare the stock solution.[2]
Q4: Can I use water instead of a buffer to prepare my staining solution?
While some protocols suggest diluting the stock solution in deionized water, using a buffer is highly recommended to maintain a stable alkaline pH throughout the staining procedure.[4] The pH of deionized water can be slightly acidic and may not provide the optimal conditions for consistent and bright staining.
Q5: I am not seeing any fluorescence after staining. Could pH be the issue?
Yes, an incorrect pH is a common reason for staining failure. If you are experiencing a lack of fluorescence, one of the first troubleshooting steps should be to verify the pH of your Calcofluor White M2R staining solution. Ensure it is in the recommended alkaline range.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Fluorescence | Incorrect pH of Staining Solution: The pH may be too low (neutral or acidic), leading to reduced dye binding and fluorescence.[1] | Prepare a fresh staining solution using an alkaline buffer (e.g., 0.1 M Tris-HCl, pH 8.5) or add a few drops of 10% KOH to your staining solution to increase the pH to between 10 and 11.[2] |
| Low Stain Concentration: The concentration of Calcofluor White M2R may be insufficient for adequate staining. | Increase the final concentration of the stain in your working solution. | |
| Inadequate Incubation Time: The sample may not have been incubated long enough for the dye to penetrate and bind to the cell walls. | Increase the incubation time, ensuring the sample remains moist throughout the process. | |
| High Background Fluorescence | Excessive Stain Concentration: Using a concentration of Calcofluor White M2R that is too high can lead to non-specific binding and high background. | Optimize the stain concentration by performing a dilution series. |
| Presence of Other Fluorescent Compounds: The sample itself or the mounting medium may contain autofluorescent substances. | Use a mounting medium with an anti-fade reagent and check for autofluorescence of an unstained control sample. | |
| Uneven or Patchy Staining | Poor Stain Penetration: The dye may not be able to access all target structures, especially in thick or dense samples. | For tissue samples, consider sectioning them more thinly. For cells, ensure they are well-suspended and not clumped. |
| Precipitation of the Stain: The dye may have precipitated out of the solution, leading to uneven application. | Ensure the Calcofluor White M2R is fully dissolved in the buffer. Gentle heating can aid in dissolution. Filter the staining solution before use if precipitates are observed. |
Data Presentation
| pH Range | Staining Efficiency (Fluorescence Intensity) | Notes |
| Acidic (pH < 7) | Very Low to None | Significantly reduced fluorescence. Not recommended for staining.[1] |
| Neutral (pH ~7) | Low to Moderate | Sub-optimal staining. Some fluorescence may be observed, but it is generally weak.[5] |
| Alkaline (pH 8-9) | Good to High | Generally recommended for consistent and bright staining. A pH of 8.5 is often used in protocols. |
| Highly Alkaline (pH > 10) | High to Very High | Often results in the brightest fluorescence. The use of 10% KOH is common to achieve this pH.[2][6] |
Experimental Protocols
Protocol 1: Standard Calcofluor White M2R Staining of Fungal Cells
-
Prepare Staining Solution:
-
Prepare a 0.1 M Tris-HCl buffer and adjust the pH to 8.5.
-
Prepare a 1 mg/mL stock solution of Calcofluor White M2R in distilled water. Gentle heating may be required to dissolve the powder. Store the stock solution in the dark at 4°C.
-
Prepare the working staining solution by diluting the stock solution 1:10 in the 0.1 M Tris-HCl, pH 8.5 buffer (final concentration of 0.1 mg/mL or 100 µg/mL).
-
-
Sample Preparation:
-
Harvest fungal cells by centrifugation and wash once with the Tris-HCl buffer (pH 8.5).
-
Resuspend the cell pellet in the Tris-HCl buffer.
-
-
Staining:
-
Add the Calcofluor White M2R working solution to the cell suspension.
-
Incubate for 5-10 minutes at room temperature in the dark.
-
-
Washing:
-
Centrifuge the stained cells and remove the supernatant.
-
Wash the cells twice with the Tris-HCl buffer (pH 8.5) to remove excess stain.
-
-
Microscopy:
-
Resuspend the final cell pellet in a small volume of buffer and mount on a microscope slide.
-
Observe under a fluorescence microscope using a UV excitation filter (e.g., ~365 nm) and a blue emission filter (e.g., ~440 nm).
-
Protocol 2: Rapid Staining with Potassium Hydroxide (KOH)
This method is often used for clinical samples to simultaneously clear the specimen and stain the fungal elements.
-
Prepare Reagents:
-
Prepare a 1 mg/mL aqueous solution of Calcofluor White M2R.
-
Prepare a 10% (w/v) solution of potassium hydroxide (KOH).
-
-
Staining Procedure:
-
Place a drop of the sample on a clean microscope slide.
-
Add one drop of the 10% KOH solution to the sample.
-
Add one drop of the Calcofluor White M2R solution.
-
Gently mix with a pipette tip and place a coverslip over the specimen.
-
Let the slide stand for 1-2 minutes to allow for clearing and staining.
-
-
Microscopy:
-
Examine the slide under a fluorescence microscope with appropriate UV filters.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Use of Calcofluor White for Detection, Identification, and Quantification of Phytoplanktonic Fungal Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcofluor-white - Wikipedia [en.wikipedia.org]
- 4. rothamsted.ac.uk [rothamsted.ac.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Calcofluor white fungal cell wall staining - PombEvolution [pombevolution.eu]
Technical Support Center: Overcoming Autofluorescence in Plant Tissues with Fluorescent Brightener 85
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from autofluorescence in plant tissues when using Fluorescent Brightener 85.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in plant tissues?
Autofluorescence is the natural emission of light by biological structures when they are excited by light. In plants, compounds like lignin, chlorophyll, and various phenolic compounds are major sources of autofluorescence.[1][2][3] This intrinsic fluorescence can interfere with the signal from specific fluorescent dyes like this compound, leading to high background, reduced contrast, and difficulty in interpreting results.[4]
Q2: What are the primary sources of autofluorescence in the spectral range of this compound?
This compound is excited by UV light and emits in the blue-violet region of the spectrum. The primary source of autofluorescence that can spectrally overlap with this compound is lignin, which also emits in the blue-green range.[2][3] Other phenolic compounds in the cell wall can also contribute to this background fluorescence. Chlorophyll, another major contributor to plant autofluorescence, emits in the red and far-red regions and is less likely to directly interfere with the blue emission of this compound, but its broad emission tail can sometimes contribute to general background noise.[3][5]
Q3: Can I use this compound in combination with other fluorescent probes?
Yes, but careful selection of fluorophores is crucial to avoid spectral overlap. When using this compound (blue emission), it is best to choose other probes that emit in the green, red, or far-red regions of the spectrum to ensure that the emission signals can be clearly distinguished. Always check the excitation and emission spectra of all dyes in your experiment to minimize crosstalk.
Q4: How can I check for autofluorescence in my plant samples?
To check for autofluorescence, prepare a control sample that has undergone all the same preparation and fixation steps as your experimental samples but has not been stained with this compound.[6] Image this unstained sample using the same microscope settings (laser power, gain, filters) that you would use for your stained samples. The fluorescence detected in this control sample is your background autofluorescence.[6]
Troubleshooting Guide: High Background Autofluorescence
High background fluorescence is a common issue when staining plant tissues with this compound. This guide provides a systematic approach to troubleshooting and resolving this problem.
Problem: High background fluorescence obscuring the this compound signal.
Workflow for Diagnosing and Addressing High Background
References
Staining fixed versus live cells with Calcofluor White M2R.
This technical support center provides troubleshooting guides and frequently asked questions for staining fixed and live cells with Calcofluor White M2R. It is designed for researchers, scientists, and drug development professionals to help navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind Calcofluor White M2R staining?
Calcofluor White M2R is a fluorescent dye that binds non-specifically to β-1,3 and β-1,4 polysaccharide linkages found in chitin (B13524) and cellulose.[1][2][3] This binding action makes it an excellent tool for visualizing the cell walls of fungi, plants, algae, and yeast.[2][3][4] When bound to these polysaccharides, the dye fluoresces under ultraviolet (UV) or blue-violet light, typically emitting a bright blue-white or apple-green light depending on the microscope's filter combination.[1][5]
Q2: Can I use Calcofluor White M2R to distinguish between live and dead cells?
Yes, Calcofluor White M2R can be used as a viability stain for certain cell types. In many live animal cells, the dye does not penetrate the intact plasma membrane and therefore does not stain intracellular structures.[6] However, in dead cells with compromised membranes, the dye can enter and stain the cytoplasm and nucleus, resulting in a different fluorescence pattern.[6][7] For plant and fungal cells, while it stains the cell wall in both live and dead cells, changes in fluorescence intensity or localization can sometimes be indicative of cell viability.[6][8]
Q3: What are the excitation and emission wavelengths for Calcofluor White M2R?
The optimal excitation wavelength for Calcofluor White M2R is approximately 355-380 nm, with an emission maximum around 433-475 nm.[1][2][3] It is important to use the appropriate filter sets on your fluorescence microscope to ensure optimal signal detection.[1]
Q4: Is Calcofluor White M2R compatible with other fluorescent stains or proteins?
Yes, Calcofluor White M2R can often be used in combination with other fluorophores, such as GFP or YFP, in multicolor imaging experiments.[9] However, it is crucial to select fluorophores with minimal spectral overlap to avoid bleed-through. Always check the excitation and emission spectra of all dyes being used to ensure compatibility.
Experimental Protocols
Below are detailed protocols for staining fixed and live cells with Calcofluor White M2R.
Staining Fixed Cells (e.g., Fungi, Plant Cells)
This protocol is suitable for samples that have been preserved using a chemical fixative.
Materials:
-
Calcofluor White M2R stock solution (e.g., 1 mg/mL in water or buffer)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Mounting medium (optional, anti-fade recommended)
-
Microscope slides and coverslips
Procedure:
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Washing: Wash the cells three times with PBS to remove the fixative.
-
Staining: Dilute the Calcofluor White M2R stock solution to a final concentration of 1-10 µg/mL in PBS. Incubate the fixed cells in the staining solution for 5-15 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS to remove excess stain.
-
Mounting: Mount the sample on a microscope slide with a coverslip. An anti-fade mounting medium can be used to reduce photobleaching.[1]
-
Visualization: Observe the stained cells using a fluorescence microscope with a UV or DAPI filter set.
Staining Live Cells (e.g., Yeast, Fungi)
This protocol is designed for the visualization of live cells and requires careful handling to maintain cell viability.
Materials:
-
Calcofluor White M2R stock solution (e.g., 1 mg/mL in water or buffer)
-
Cell culture medium or appropriate buffer
-
Microscope slides and coverslips (or imaging dish)
Procedure:
-
Cell Preparation: Grow cells to the desired density in your standard culture medium.
-
Staining: Dilute the Calcofluor White M2R stock solution directly into the cell culture medium to a final concentration of 1-5 µg/mL.
-
Incubation: Incubate the cells for 1-5 minutes at their optimal growth temperature in the dark. Incubation times may need to be optimized depending on the cell type.
-
Washing (Optional): For clearer imaging, you can gently wash the cells with fresh culture medium to remove unbound stain. This may not be necessary for all applications.
-
Visualization: Immediately image the cells on a fluorescence microscope. Minimize exposure to the excitation light to reduce phototoxicity.[1]
Data Presentation: Staining Parameters
The following table summarizes key quantitative data for staining with Calcofluor White M2R.
| Parameter | Fixed Cells | Live Cells | References |
| Concentration | 1-10 µg/mL | 1-5 µg/mL | [1],[6] |
| Incubation Time | 5-15 minutes | 1-5 minutes | [1],[10] |
| Excitation Max | ~355-380 nm | ~355-380 nm | [2],[3] |
| Emission Max | ~433-475 nm | ~433-475 nm | [2],[3] |
Troubleshooting Guide
Q5: Why is my staining signal weak or absent?
-
Possible Cause: The concentration of Calcofluor White M2R is too low.
-
Solution: Increase the stain concentration. Perform a titration to find the optimal concentration for your specific cell type and experimental conditions.[1]
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Increase the incubation time to allow for adequate binding of the stain to the cell wall.[1]
-
-
Possible Cause: Incorrect microscope filter sets.
-
Possible Cause: The target organism has low levels of chitin or cellulose.
-
Solution: Confirm from literature that your organism of interest can be stained with Calcofluor White. Some organisms may have cell wall compositions that do not bind the dye effectively.[3]
-
Q6: I am observing high background fluorescence. How can I reduce it?
-
Possible Cause: The concentration of the stain is too high.
-
Solution: Reduce the concentration of Calcofluor White M2R used for staining.[1]
-
-
Possible Cause: Insufficient washing.
-
Solution: Ensure thorough washing steps after staining to remove any unbound dye.
-
-
Possible Cause: Non-specific binding.
-
Possible Cause: Autoflorescence of the sample.
-
Solution: Acquire an unstained control image to assess the level of autofluorescence. If it is high, you may need to use spectral unmixing or select a different fluorophore if possible.
-
Q7: My fluorescent signal is fading quickly (photobleaching). What can I do?
-
Possible Cause: Excessive exposure to excitation light.
-
Possible Cause: Lack of anti-fade reagent.
-
Solution: For fixed cells, use an anti-fade mounting medium to help preserve the fluorescent signal.[1] For live-cell imaging, acquiring images quickly and using sensitive camera settings can help.
-
Q8: The staining appears patchy or uneven. What is the cause?
-
Possible Cause: Poor penetration of the stain.
-
Solution: For thicker samples or tissues, ensure adequate permeabilization (for fixed cells). Sectioning the tissue into thinner slices can also improve stain penetration.[1]
-
-
Possible Cause: Aggregation of the stain.
-
Solution: Filter the staining solution before use to remove any precipitates. Ensure the dye is fully dissolved in the buffer.[1]
-
-
Possible Cause: Uneven sample mounting.
-
Solution: Lower the coverslip gently to avoid air bubbles and ensure a uniform layer of mounting medium.[1]
-
Visualizing Experimental Workflows
Logical Flow for Staining Protocol Selection
Caption: Decision tree for selecting the appropriate Calcofluor White M2R staining protocol.
General Experimental Workflow
Caption: A generalized workflow for Calcofluor White M2R staining experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 3. Calcofluor-white - Wikipedia [en.wikipedia.org]
- 4. phytotechlab.com [phytotechlab.com]
- 5. Calcofluor white fungal cell wall staining - PombEvolution [pombevolution.eu]
- 6. A new fluorescent test for cell vitality using calcofluor white M2R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A rapid analytical technique for flow cytometric analysis of cell viability using calcofluor white M2R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wp.unil.ch [wp.unil.ch]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. dalynn.com [dalynn.com]
Technical Support Center: Utilizing Evans Blue as a Counterstain with Calcofluor White
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Evans Blue as a counterstain with Calcofluor White. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to optimize your staining procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using Evans Blue as a counterstain with Calcofluor White?
A1: Evans Blue is primarily used as a counterstain to reduce or quench background fluorescence.[1][2][3] Calcofluor White can non-specifically bind to various components in a sample, leading to background signals that can obscure the target structures. Evans Blue absorbs the excitation light and/or the emitted fluorescence from these non-target areas, resulting in a darker background and enhancing the contrast of the Calcofluor White signal.[1][4] This is particularly effective when using blue light excitation.[1][3][4]
Q2: How do Calcofluor White and Evans Blue work?
A2: Calcofluor White is a fluorescent dye that binds non-specifically to cellulose (B213188) and chitin, which are found in the cell walls of fungi, plants, and algae.[2][4][5][6] When excited by UV or blue light, it emits a bright blue or apple-green fluorescence, allowing for the visualization of these structures.[1][7] Evans Blue is a non-fluorescent dye in the context of this application that acts as a counterstain. It nonspecifically stains background tissues and cells, which then appear reddish-orange, providing a contrasting background to the bright fluorescence of Calcofluor White-stained elements.[1][4]
Q3: Can Evans Blue interfere with the Calcofluor White signal?
A3: While Evans Blue is effective at quenching background fluorescence, using it at too high a concentration or with improper technique could potentially mask the specific signal from Calcofluor White. It is crucial to optimize the concentration of Evans Blue to achieve a balance between background reduction and signal preservation.
Q4: What are the optimal excitation and emission wavelengths for this dual staining technique?
A4: For Calcofluor White, the maximum excitation occurs with ultraviolet (UV) light, with an absorbance peak around 347 nm, though violet or blue light can also be effective.[1][5] The emission peak is typically around 433-475 nm.[3][5] When using Evans Blue as a counterstain, it is often recommended to use blue light excitation, which causes the background stained by Evans Blue to appear reddish-orange, while the fungal or parasitic elements stained with Calcofluor White fluoresce a brilliant apple-green.[1][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Calcofluor White Signal | 1. Incorrect filter set: The microscope filters do not match the excitation/emission spectra of Calcofluor White. 2. Low stain concentration: The concentration of Calcofluor White is insufficient. 3. Insufficient incubation time: The stain has not had enough time to bind to the target. 4. pH of staining solution: The pH may not be optimal for binding. 5. Degraded stain: The Calcofluor White solution has degraded due to light exposure or improper storage.[5][8] | 1. Verify filter set: Ensure you are using a filter set appropriate for Calcofluor White (e.g., DAPI filter). 2. Increase concentration: Try a higher concentration of Calcofluor White (see table below). 3. Increase incubation time: Extend the incubation period to allow for better binding. 4. Check pH: Ensure the staining solution is at the recommended pH. 5. Use fresh stain: Prepare a fresh solution of Calcofluor White and store it protected from light.[5][8] |
| High Background Fluorescence | 1. Autofluorescence of the sample: The tissue or cells naturally fluoresce in the same range as Calcofluor White.[9][10] 2. Excessive Calcofluor White: The concentration of the primary stain is too high, leading to non-specific binding. 3. Inadequate washing: Unbound Calcofluor White has not been sufficiently washed away. | 1. Use Evans Blue: Employ Evans Blue as a counterstain to quench background fluorescence.[1][2][5] 2. Optimize Calcofluor White concentration: Perform a titration to find the lowest effective concentration. 3. Improve washing: Increase the number and/or duration of wash steps after Calcofluor White staining. |
| Patchy or Uneven Staining | 1. Poor stain penetration: The stain is not reaching all parts of the sample, especially in thicker specimens. 2. Stain precipitation: The staining solution contains aggregates. | 1. Permeabilize sample: For tissues, consider appropriate permeabilization steps. 2. Filter stain: Filter the Calcofluor White and Evans Blue solutions before use to remove any precipitates.[8] |
| Evans Blue Signal is Too Strong | 1. High Evans Blue concentration: The counterstain is obscuring the Calcofluor White signal. 2. Excessive incubation time: The sample was left in the Evans Blue solution for too long. | 1. Reduce concentration: Titrate the Evans Blue concentration to a lower level (see table below). 2. Decrease incubation time: Shorten the time the sample is exposed to Evans Blue. |
Quantitative Data Summary
| Parameter | Calcofluor White | Evans Blue (as counterstain) | Reference(s) |
| Stock Solution Concentration | 1% (w/v) in distilled water | 0.05% - 0.1% (w/v) in distilled water | [5] |
| Working Concentration | 0.1% (or diluted from stock) | 0.01% - 0.05% (w/v) | [5] |
| Incubation Time | 1 - 5 minutes | 1 minute (can be included with Calcofluor White) | [1][7] |
| Excitation Peak | ~347 nm (UV) | N/A (absorbs light) | [1][5] |
| Emission Peak | ~433 - 475 nm (blue/green) | N/A (appears reddish-orange) | [3][5] |
Experimental Protocols
Protocol 1: Combined Staining of Fungal Elements in Clinical Specimens
This protocol is adapted for the rapid detection of fungal elements in clinical samples.
Materials:
-
Clean, grease-free glass slides and coverslips
-
Clinical specimen (e.g., skin scraping, sputum)
-
Calcofluor White/Evans Blue staining solution (0.1% Calcofluor White and 0.05% Evans Blue in distilled water)
-
10% Potassium Hydroxide (KOH) solution (optional, for clearing cellular debris)
-
Fluorescence microscope with appropriate filter sets (UV or blue excitation)
Procedure:
-
Place a small amount of the specimen in the center of a clean glass slide.
-
If the specimen is thick or contains significant cellular debris (like skin or nail scrapings), add one drop of 10% KOH and let it sit for 5-10 minutes to clear the sample.[5]
-
Add one drop of the combined Calcofluor White/Evans Blue staining solution to the specimen.
-
Gently mix with a pipette tip and place a coverslip over the specimen.
-
Allow the stain to incubate for 1 minute at room temperature.[1]
-
Gently press on the coverslip with a paper towel to remove any excess liquid.[1]
-
Observe the slide under a fluorescence microscope using UV or blue light excitation at 100x to 400x magnification.[1][5]
Expected Results:
-
Fungal elements (hyphae, yeast) will fluoresce bright apple-green or blue-white.[1][7]
-
Background tissue and cells will appear reddish-orange.[1][4]
Protocol 2: Staining of Plant Cell Walls
This protocol is suitable for visualizing cellulose in plant cell walls.
Materials:
-
Plant tissue sections
-
0.1% Calcofluor White solution
-
0.05% Evans Blue solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Mount the plant tissue section on a glass slide.
-
Add a drop of 0.1% Calcofluor White solution to cover the tissue and incubate for 5 minutes.
-
Gently wash the slide twice with PBS to remove unbound Calcofluor White.
-
Add a drop of 0.05% Evans Blue solution and incubate for 1 minute.
-
Briefly rinse with PBS to remove excess Evans Blue.
-
Mount with a coverslip and observe under a fluorescence microscope.
Visual Guides
Staining and Counterstaining Workflow
Caption: A streamlined workflow for staining with Calcofluor White and Evans Blue.
Troubleshooting Logic for Weak or No Signal
Caption: A decision-making diagram for troubleshooting weak staining results.
References
- 1. dalynn.com [dalynn.com]
- 2. Calcofluor-white - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Calcofluor white fungal cell wall staining - PombEvolution [pombevolution.eu]
- 9. Autofluorescence Quenching in Decellularized Plant Scaffolds for Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Battle: Fluorescent Brightener 85 vs. Congo Red for Staining Beta-Glucans
For researchers, scientists, and drug development professionals engaged in the study of beta-glucans, the choice of an appropriate staining agent is critical for accurate visualization and analysis. This guide provides a comprehensive comparison of two commonly utilized dyes: Fluorescent Brightener 85 and Congo Red, offering insights into their performance, supporting experimental data, and detailed protocols to aid in methodological selection.
Beta-glucans, polysaccharides found in the cell walls of fungi, bacteria, and cereals, play a significant role in immunology and drug development. Their detection and visualization are paramount for understanding their biological functions. This compound, a stilbene (B7821643) derivative, and Congo Red, a diazo dye, are two prominent agents used for this purpose, each with distinct characteristics.
Performance Comparison: A Quantitative Overview
To facilitate a direct comparison, the following table summarizes the key performance indicators of this compound and Congo Red for beta-glucan (B1580549) staining. It is important to note that while extensive quantitative data for Congo Red's interaction with beta-sheet structures (present in amyloid fibrils, similar to beta-glucan aggregates) is available, specific data for this compound remains less documented in publicly available literature.
| Property | This compound | Congo Red |
| Binding Specificity | Binds to β-1,3 and β-1,4-glucans, as well as chitin. | Binds specifically to the triple-helical conformation of β-1,3-D-glucans. |
| Binding Affinity (Kd) | Data not readily available. | Apparent Kd of 1.75 x 10⁻⁷ M for insulin (B600854) fibrils (a model for β-sheet structures). |
| Fluorescence Emission | Strong blue fluorescence. | Red to orange-red fluorescence. |
| Quantum Yield | Generally high upon binding to polysaccharides. | Low in aqueous solution, increases upon binding to β-glucans. |
| Photostability | Generally considered to have good photostability, with fluorescence diminishing slowly under excitation.[1] | Moderate photostability; susceptible to photobleaching with prolonged exposure. |
| Versatility | Primarily used for fluorescence microscopy. | Can be used for both colorimetric and fluorescence-based assays. |
| Advantages | Strong fluorescence signal. | High specificity for β-1,3-D-glucan triple helix; dual-modality detection. |
| Disadvantages | Less specific, also binds to chitin. Limited quantitative binding data available. | Lower fluorescence intensity compared to dedicated fluorochromes; moderate photostability. |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are standardized protocols for staining beta-glucans in fungal cell walls using this compound and Congo Red.
This compound Staining Protocol for Fungal Beta-Glucans
This protocol is adapted from methods for general fungal staining and can be optimized for specific beta-glucan visualization.
Materials:
-
This compound (FB 85) solution (0.1% w/v in distilled water or 10% potassium hydroxide (B78521) (KOH) for clearing).
-
Fungal culture or sample.
-
Microscope slides and coverslips.
-
Fluorescence microscope with a UV excitation filter (e.g., excitation ~365 nm, emission ~435 nm).
Procedure:
-
Sample Preparation: Prepare a smear of the fungal sample on a clean microscope slide. For tissue samples, deparaffinize and rehydrate the sections.
-
Staining:
-
Apply a drop of 0.1% FB 85 solution to the sample.
-
For samples requiring clearing (e.g., skin scrapings), a solution of 0.1% FB 85 in 10% KOH can be used.
-
-
Incubation: Incubate for 5-10 minutes at room temperature in the dark.
-
Washing: Gently rinse the slide with distilled water to remove excess stain.
-
Mounting: Mount the sample with a coverslip.
-
Visualization: Observe under a fluorescence microscope using a suitable filter set. Beta-glucan-containing structures will exhibit a strong blue fluorescence.[1]
Congo Red Fluorescence Staining Protocol for Fungal Beta-Glucans
This protocol is designed for the fluorescent detection of beta-glucans.
Materials:
-
Congo Red solution (e.g., 0.1% w/v in a suitable buffer, pH can be adjusted depending on the specific beta-glucan conformation of interest).
-
Fungal culture or sample.
-
Microscope slides and coverslips.
-
Fluorescence microscope with green light excitation (e.g., excitation ~470 nm, emission >515 nm).[2]
Procedure:
-
Sample Preparation: Prepare a smear of the fungal sample on a clean microscope slide or use deparaffinized tissue sections.
-
Staining:
-
Apply a drop of the Congo Red solution to the sample.
-
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Washing: Gently wash the slide with distilled water or a buffer to remove unbound dye.
-
Mounting: Mount with a coverslip.
-
Visualization: Observe under a fluorescence microscope with appropriate filters. Beta-glucan structures will show red to orange-red fluorescence.[2]
Visualizing the Experimental Workflow
To clarify the staining procedures, the following diagram illustrates the key steps for both this compound and Congo Red staining.
Beta-Glucan Signaling Pathway: A Glimpse into Cellular Recognition
The biological effects of beta-glucans are often initiated by their recognition by immune cells. The primary receptor for β-1,3-glucans is Dectin-1, a C-type lectin receptor expressed on myeloid cells.[3][4][5] The binding of beta-glucans to Dectin-1 triggers a downstream signaling cascade, leading to various cellular responses, including phagocytosis, production of reactive oxygen species (ROS), and the release of pro-inflammatory cytokines. The following diagram illustrates a simplified overview of the Dectin-1 signaling pathway.
Conclusion
Both this compound and Congo Red are valuable tools for the detection of beta-glucans. The choice between them will largely depend on the specific research question and available equipment.
-
This compound is a suitable choice for rapid, high-contrast visualization of fungal structures and general beta-glucan localization, especially when a strong fluorescence signal is prioritized. However, its broader specificity for polysaccharides, including chitin, should be considered.
-
Congo Red offers higher specificity for the triple-helical structure of β-1,3-D-glucans and the advantage of being applicable in both colorimetric and fluorescence-based assays. While its fluorescence may be less intense and more prone to photobleaching than dedicated fluorescent probes, its specificity can be a significant advantage in complex biological samples.
For researchers requiring highly specific localization of β-1,3-D-glucans and the option for quantification through colorimetry, Congo Red is a strong candidate. For applications where a bright fluorescent signal for general polysaccharide visualization is sufficient, this compound provides a robust and easy-to-use alternative. Further quantitative studies on the photophysical properties and binding kinetics of this compound would be beneficial for a more comprehensive comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. Dectin-1 is required for β-glucan recognition and control of fungal infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dectin-1 is required for beta-glucan recognition and control of fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Is Fluorescent Brightener 85 a Viable Alternative to DAPI for Nuclear Staining? A Comparative Guide
For researchers, scientists, and drug development professionals, accurate and specific visualization of cellular components is paramount. DAPI (4′,6-diamidino-2-phenylindole) has long been the gold standard for fluorescently staining cell nuclei, owing to its high specificity for DNA. This guide provides a comprehensive comparison between DAPI and Fluorescent Brightener 85 (FBA 85), an industrial optical whitening agent, to evaluate its potential as a viable alternative for nuclear staining in a research setting.
This analysis, supported by available data, concludes that This compound is not a viable alternative to DAPI for specific nuclear staining . While both are UV-excitable, blue-emitting compounds, their mechanisms of action and, critically, their binding specificity are fundamentally different. DAPI is a well-characterized DNA minor-groove binder ideal for research, whereas FBA 85 is a non-specific whitening agent designed for industrial applications.
Quantitative Data Comparison
The following table summarizes the key properties of DAPI and this compound. The lack of data for FBA 85 in a biological context underscores its unsuitability for specific cellular imaging.
| Property | DAPI (4′,6-diamidino-2-phenylindole) | This compound (FBA 85) |
| Primary Application | Specific nuclear counterstain in biological research.[1][2] | Industrial optical whitening agent (textiles, paper, detergents).[3][4][5] |
| Binding Target | A-T rich regions in the minor groove of dsDNA.[6][7][8] | Not specific; binds to cellulose, proteins, and other materials. |
| Excitation Max. | ~358 nm (when bound to dsDNA).[6][7][8] | ~340-370 nm (absorbs UV light).[3] |
| Emission Max. | ~461 nm (blue).[6][7][8] | ~420-470 nm (re-emits as blue light).[3] |
| Fluorescence Change | ~20-fold fluorescence enhancement upon binding dsDNA.[9][10] | Functions by converting UV to visible blue light. |
| Quantum Yield | High (0.62 to 0.92 reported for DNA-bound state).[11][12][13] | Not characterized for biological applications. |
| Cell Permeability | Permeable to both live and fixed cells (more efficient in fixed).[8][9] | Not characterized for cellular uptake. |
| Cytotoxicity | Low, but can be cytotoxic at high concentrations in live cells.[8][14] | Generally considered non-toxic for industrial use.[4][15] |
| Specificity | High for DNA; provides clear nuclear staining with low background.[2][10] | Non-specific; expected to cause high background fluorescence. |
| Validated Protocols | Abundant and well-established for microscopy and flow cytometry.[6][16][17] | None for specific nuclear staining in biological research. |
Experimental Protocols
Standard Protocol for DAPI Staining of Fixed Cells
This protocol is a standard method for achieving specific nuclear staining in fixed adherent cells for fluorescence microscopy.
Materials:
-
Cells grown on glass coverslips.
-
Phosphate-Buffered Saline (PBS).
-
Fixative Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
DAPI Stock Solution: e.g., 5 mg/mL in deionized water or DMF.
-
Antifade Mounting Medium.
Procedure:
-
Cell Preparation: Gently rinse the coverslips with cells in PBS to remove culture medium.
-
Fixation: Add the 4% PFA solution to cover the cells and incubate for 10-15 minutes at room temperature.[6]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
Permeabilization: Add the 0.1% Triton X-100 solution and incubate for 5-10 minutes at room temperature. This step is crucial for allowing DAPI to access the nucleus.[6]
-
Washing: Wash the cells again three times with PBS.
-
Staining: Add the 300 nM DAPI staining solution to the cells and incubate for 1-5 minutes at room temperature, protected from light.[16][17]
-
Final Wash: Rinse the coverslips 2-3 times with PBS to remove unbound DAPI and reduce background signal.[6]
-
Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (Excitation ~358 nm, Emission ~461 nm).[2][18]
Protocol for this compound
There are no validated or published protocols for the use of this compound as a specific nuclear stain in mammalian cells. Its use in biological applications has been limited to general, non-specific staining of microorganisms for flow cytometry, where a different brightener (Tinopal CBS-X) was used to stain whole cells and spores.[19] Application of FBA 85 to mammalian cells would likely result in bright, non-specific fluorescence of the entire cell and extracellular components, masking any specific nuclear detail.
Visualized Workflows and Comparisons
The following diagrams illustrate the standard experimental workflow for DAPI staining and a logical decision-making process when choosing between these two compounds.
Caption: A standard experimental workflow for DAPI nuclear staining of fixed cells.
Caption: Logical guide for selecting a fluorescent dye based on application need.
Conclusion
DAPI remains the unequivocal choice for researchers requiring reliable and specific nuclear staining. Its high affinity for DNA, coupled with extensive characterization and well-established protocols, ensures reproducible and accurate results.[1][6] In contrast, this compound is an industrial chemical designed for non-specific whitening of materials like textiles and paper.[4][5] There is no evidence to support its use as a specific nuclear stain. Attempting to substitute DAPI with FBA 85 would lead to non-specific, high-background fluorescence, rendering detailed and accurate cellular imaging impossible. Therefore, for all research and drug development applications demanding precise nuclear visualization, DAPI is the appropriate and validated tool.
References
- 1. bosterbio.com [bosterbio.com]
- 2. betalifesci.com [betalifesci.com]
- 3. chem-suppliers.com [chem-suppliers.com]
- 4. Cas 12224-06-5,this compound | lookchem [lookchem.com]
- 5. additivesforpolymer.com [additivesforpolymer.com]
- 6. astorscientific.us [astorscientific.us]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. DAPI - Wikipedia [en.wikipedia.org]
- 9. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. optolongfilter.com [optolongfilter.com]
- 11. DAPI - Blue Fluorescent DNA Stain | AAT Bioquest [aatbio.com]
- 12. A time-resolved fluorescence study of 4',6'-diamidine-2-phenylindole dihydrochloride binding to polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FluoroFinder [app.fluorofinder.com]
- 14. DAPI | AAT Bioquest [aatbio.com]
- 15. This compound [chembk.com]
- 16. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. DAPI Counterstaining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. youdobio.com [youdobio.com]
- 19. dbkgroup.org [dbkgroup.org]
Validation of a new fluorescent reagent, Fluorescent Brightener 85, for onychomycosis diagnosis.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel fluorescent reagent, Fluorescent Brightener 85 (FB 85), with established methods for the diagnosis of onychomycosis. The following sections detail the performance of FB 85 against Potassium Hydroxide (B78521) (KOH) microscopy and Calcofluor White (CFW) staining, supported by experimental data and detailed protocols to aid in the evaluation and adoption of this new diagnostic tool.
Performance Comparison
The diagnostic efficacy of this compound has been evaluated against standard methods, demonstrating a significant improvement in the detection of fungal elements in nail specimens.
Positive Rate in Suspected Onychomycosis
Direct comparison studies have highlighted the superior positive detection rate of FB 85 over the conventional KOH method. In a study involving 108 patients with suspected onychomycosis, FB 85 showed a positive rate of 88.9%, a significant increase compared to the 55.6% positive rate observed with the 10% KOH solution[1]. Another study on superficial fungal infections found that FB 85 had a positive rate of 84% compared to 52% for the KOH method[2].
Table 1: Comparison of Positive Rates in Onychomycosis Diagnosis
| Diagnostic Method | Positive Rate (%) | Reference |
| This compound | 88.9 | [1] |
| 10% Potassium Hydroxide (KOH) | 55.6 | [1] |
Sensitivity and Specificity
While direct sensitivity and specificity data for this compound in onychomycosis is still emerging, a study on vulvovaginal candidiasis provides valuable comparative insights against Calcofluor White and KOH, with fungal culture as the gold standard. It is important to note that these findings, while indicative, may not be fully representative of performance in onychomycosis.
Table 2: Performance Metrics of Diagnostic Reagents for Fungal Infections
| Diagnostic Method | Sensitivity (%) | Specificity (%) | Reference |
| This compound | 88.3 | 100 | [3] |
| Calcofluor White (CFW) | 92.2 | 100 | [3] |
| Potassium Hydroxide (KOH) | 83.05 | 56.09 | [4] |
*Data from a study on vulvovaginal candidiasis.
Experimental Protocols
Detailed methodologies for the application of each diagnostic reagent are provided below to ensure accurate and reproducible results.
This compound (FB 85) Staining Protocol
This protocol is synthesized from available literature and standard fungal staining procedures.
-
Sample Collection: Collect subungual debris and nail clippings from the affected nail.
-
Slide Preparation: Place a small amount of the nail specimen onto a clean microscope slide.
-
Clearing: Add one drop of 10% Potassium Hydroxide (KOH) solution to the specimen to clear keratin (B1170402) and other debris.
-
Staining: Add one drop of 0.1% this compound solution to the specimen.
-
Incubation: Gently mix the solutions with the specimen using a sterile applicator and cover with a coverslip. Allow the slide to stand for 1-2 minutes at room temperature.
-
Microscopic Examination: Examine the slide under a fluorescence microscope using an ultraviolet (UV) excitation filter. Fungal elements, such as hyphae and spores, will exhibit a bright blue or blue-green fluorescence against a darker background[2].
Potassium Hydroxide (KOH) Wet Mount Protocol
-
Sample Collection: Obtain nail scrapings or clippings from the affected area.
-
Slide Preparation: Place the collected sample on a clean glass microscope slide.
-
Clearing: Add a drop of 10% or 20% KOH solution to the sample.
-
Incubation: Place a coverslip over the mixture. The slide may be gently heated for a few seconds to accelerate the clearing of keratin. Allow the preparation to sit for 5-15 minutes.
-
Microscopic Examination: Examine the slide under a light microscope at 10x and 40x magnification. Fungal hyphae will appear as translucent, branching, rod-shaped filaments.
Calcofluor White (CFW) Staining Protocol
-
Sample Collection: Collect nail specimens as previously described.
-
Slide Preparation: Place the nail sample on a clean microscope slide.
-
Clearing and Staining: Add one drop of 10% KOH and one drop of Calcofluor White stain to the specimen.
-
Incubation: Cover with a coverslip and let the slide stand for 1-5 minutes.
-
Microscopic Examination: Observe the slide using a fluorescence microscope with a UV light source. Fungal elements will fluoresce a bright apple-green or blue-white color[5].
Experimental Workflow and Visualization
The following diagram illustrates the generalized workflow for the diagnosis of onychomycosis using the three compared methods.
Caption: Diagnostic workflow for onychomycosis comparing FB 85, KOH, and CFW methods.
Signaling Pathway (Mechanism of Action)
This compound, similar to Calcofluor White, is a non-specific fluorochrome that binds to polysaccharides present in the fungal cell wall.
Caption: Mechanism of action for this compound staining of fungal elements.
Conclusion
This compound presents a promising alternative for the diagnosis of onychomycosis, offering a higher positive detection rate compared to the conventional KOH method. Its performance, in terms of sensitivity and specificity, appears comparable to Calcofluor White in other fungal infections, suggesting its potential for high accuracy in onychomycosis diagnosis. The straightforward staining protocol and the clear, high-contrast fluorescence of fungal elements under microscopy make FB 85 a valuable tool for clinical and research laboratories, potentially leading to more accurate and efficient diagnosis of onychomycosis. Further studies directly comparing the sensitivity and specificity of FB 85 with CFW and fungal culture in a large cohort of onychomycosis patients are warranted to solidify its position in routine diagnostic workflows.
References
- 1. Evaluation of a new fluorescent reagent, this compound, for the diagnosis of suspected onychomycosis compared with potassium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijcmas.com [ijcmas.com]
- 5. dovepress.com [dovepress.com]
A Researcher's Guide to Cellular Staining: DAPI vs. Fba 185
In the landscape of cellular and molecular biology, the precise visualization of cellular components is paramount for insightful research. Fluorescent staining is a cornerstone technique in this endeavor, with a vast array of dyes available to researchers. This guide provides a comprehensive comparison of two fluorescent compounds: DAPI (4′,6-diamidino-2-phenylindole), a universally adopted nuclear stain, and Fba 185, a fluorescent brightening agent.
This document will objectively detail the established applications and performance of DAPI against the known properties of Fba 185, clarifying their respective roles—or lack thereof—in cellular staining for an audience of researchers, scientists, and drug development professionals.
At a Glance: Key Differences
While both DAPI and Fba 185 exhibit fluorescent properties, their intended applications and, consequently, their utility in a biological research context are fundamentally different. DAPI is a well-characterized and highly specific stain for DNA, making it an indispensable tool for visualizing cell nuclei. In contrast, Fba 185 is an industrial optical brightener with no documented use in biological staining applications.[1][2]
Comparative Data of DAPI and Fba 185
The following table summarizes the known quantitative data for both compounds. It is critical to note that the spectral properties for Fba 185 were measured in an organic solvent (Toluene) and not in an aqueous or biological buffer, which significantly impacts their relevance for cellular staining.[3]
| Property | DAPI | Fba 185 |
| Target Specificity | Double-stranded DNA (preferentially A-T rich regions)[4] | Not applicable for biological targets |
| Excitation Maximum (with target) | ~358 nm (with dsDNA)[] | 367 nm (in Toluene)[3] |
| Emission Maximum (with target) | ~461 nm (with dsDNA)[] | 429 nm (in Toluene)[3] |
| Quantum Yield | ~20-fold enhancement upon binding to dsDNA | Not characterized in aqueous environments[3] |
| Cell Permeability | Permeant to both fixed and live cells (less efficient in live cells)[6] | Unknown |
| Primary Application | Nuclear counterstaining in fluorescence microscopy and flow cytometry[7] | Industrial optical brightener for textiles and plastics[2] |
| Toxicity | Low toxicity, though considered a potential mutagen[6] | Not documented for cellular applications[3] |
Experimental Protocols
DAPI Staining Protocol for Fixed Cells
DAPI is a reliable and straightforward stain for fixed cells, valued for its bright and specific nuclear signal.
Materials:
-
DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (optional, e.g., 0.1% Triton X-100 in PBS)
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Grow cells on a suitable substrate like glass coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization (Optional): If other intracellular targets are being stained, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Washing: Wash the cells twice with PBS.
-
DAPI Staining: Incubate the cells with a working solution of DAPI (typically 1 µg/mL in PBS) for 1-5 minutes at room temperature, protected from light.[8]
-
Washing: Wash the cells two to three times with PBS to remove unbound DAPI.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Visualization: Image the cells using a fluorescence microscope with a standard DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).[9]
Evaluating a Novel Compound (e.g., Fba 185) for Cellular Staining
As Fba 185 has no established protocol for cellular staining, a researcher would need to undertake a comprehensive validation process. The following is a generalized workflow for assessing a novel fluorescent compound for such applications.
Initial Steps:
-
Solubility and Stability: Determine the solubility of the compound in aqueous buffers (e.g., PBS) and assess its stability in solution over time and upon exposure to light.
-
Spectral Characterization: Measure the excitation and emission spectra of the compound in an aqueous buffer to understand its fluorescent properties in a biologically relevant medium.
-
Toxicity Assessment: Perform cytotoxicity assays to determine the concentration range at which the compound adversely affects cell viability.
-
Staining Trials:
-
Prepare a range of concentrations of the compound in a suitable buffer.
-
Incubate both live and fixed cells with the compound for varying durations.
-
Wash the cells to remove any unbound compound.
-
Observe the cells under a fluorescence microscope to assess uptake, localization, and signal-to-noise ratio.
-
Visualizing Workflows and Logical Comparisons
To further clarify the established use of DAPI and the investigational nature of a compound like Fba 185, the following diagrams illustrate their respective workflows and a logical framework for selecting a cellular stain.
Caption: A standard experimental workflow for staining fixed cells with DAPI.
Caption: Logical decision-making for selecting a cellular stain.
Conclusion
References
- 1. youdobio.com [youdobio.com]
- 2. benchchem.com [benchchem.com]
- 3. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. betalifesci.com [betalifesci.com]
- 6. DAPI - Wikipedia [en.wikipedia.org]
- 7. Staining cells with DAPI or Hoechst - PombeNet Forsburg Lab [dornsife.usc.edu]
- 8. biotium.com [biotium.com]
- 9. bosterbio.com [bosterbio.com]
A Comparative Analysis of KOH and Calcofluor White for Fungal Detection
In the field of mycology and infectious disease diagnostics, the rapid and accurate detection of fungal elements in clinical specimens is paramount for timely and effective patient management. Two of the most commonly employed methods for this purpose are the Potassium Hydroxide (KOH) wet mount and Calcofluor White (CFW) staining. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate method for their needs.
Principle of Action
Potassium Hydroxide (KOH): The KOH preparation is a clearing method.[1][2] It utilizes a strong alkali, typically a 10-20% solution of potassium hydroxide, to dissolve host cellular debris, keratin, and other proteinaceous material present in clinical samples like skin, hair, and nails.[1][3][4] Fungal elements, which possess chitinous cell walls, are resistant to this alkaline digestion and remain intact.[2][3] This process clears the background, enhancing the visibility of fungal structures such as hyphae, spores, and yeast cells under a standard light microscope.[1][2]
Calcofluor White (CFW): Calcofluor White is a non-specific fluorescent dye that binds to β-1,3 and β-1,4 polysaccharides, specifically chitin (B13524) and cellulose, which are abundant in fungal cell walls.[5][6][7] When exposed to ultraviolet (UV) or violet-blue light in a fluorescence microscope, the bound dye emits a bright, apple-green or blue-white fluorescence.[1][6][7] This makes fungal elements stand out vividly against a dark background, facilitating their detection even when present in small numbers.[1] Evans Blue is often included as a counterstain to reduce background fluorescence from tissue and cells.[6][8]
Performance Comparison
The choice between KOH and CFW often depends on a balance of sensitivity, specificity, cost, and available equipment. While KOH is a simple and inexpensive method, studies have consistently shown that Calcofluor White offers superior sensitivity.[9][10][11]
Table 1: Comparative Performance Data of KOH and Calcofluor White
| Study Focus | Method | Sensitivity | Specificity | Reference |
| Onychomycosis | KOH Mount | 83.05% | 56.09% | [9] |
| Onychomycosis | Calcofluor White | 92.3% | 54.2% | [9] |
| Dermatophyte Infections | KOH Mount | 88% | 95% | [10] |
| Dermatophyte Infections | Calcofluor White | 92% | 95% | [10] |
| Fungal Keratitis | KOH Mount | 81.0% | - | [11] |
| Fungal Keratitis | KOH + Calcofluor White | 96.6% | - | [11] |
Advantages and Disadvantages:
KOH Wet Mount:
-
Advantages: It is a rapid, simple, and inexpensive test, making it widely accessible, especially in resource-limited settings.[12][13] No specialized equipment beyond a light microscope is required.[13]
-
Disadvantages: It has lower sensitivity compared to CFW, and false-negative results can occur, particularly with scanty fungal material.[7][12] Interpretation requires experience, as artifacts like cotton fibers, air bubbles, or cell remnants can be mistaken for fungal elements.[1][12] The method does not provide color or contrast to the fungal components themselves.[2]
Calcofluor White Staining:
-
Advantages: CFW staining is highly sensitive and allows for the rapid screening of specimens.[1][11][14] The bright fluorescence provides excellent contrast, making it easier to differentiate fungal elements from artifacts and to detect fungi even when they are sparse.[1][15]
-
Disadvantages: The primary limitation is the requirement for a fluorescence microscope, which is more expensive and not as universally available as a standard light microscope.[7][16] False positives can occur as CFW also binds to other chitin- or cellulose-containing materials, such as cotton fibers.[8]
Experimental Protocols
Potassium Hydroxide (KOH) Wet Mount
-
Specimen Collection: Collect a sample from the infected area (e.g., skin scrapings, nail clippings, hair).[17]
-
Slide Preparation: Place a small portion of the specimen onto a clean microscope slide.[1][4]
-
KOH Addition: Add one to two drops of 10% or 20% KOH solution to the specimen. The concentration depends on the sample type; thicker materials like nail clippings may require 20% KOH.[1][2]
-
Coverslip Placement: Place a coverslip over the preparation.[1]
-
Incubation/Digestion: Allow the slide to sit at room temperature for 5 to 30 minutes to allow the KOH to clear the specimen.[1][2] This process can be gently accelerated by warming the slide, but boiling should be avoided.[1][2]
-
Microscopy: Examine the slide under a light microscope, starting at low power (10x) and moving to high power (40x) for detailed observation. Reduce the light intensity to increase contrast.[4]
-
Interpretation: Look for characteristic fungal elements such as septate or aseptate hyphae, pseudohyphae, budding yeast cells, or spores.[1][17]
Calcofluor White (CFW) Staining
-
Specimen Collection: Collect the clinical sample as described for the KOH mount.
-
Slide Preparation: Place a drop or a small portion of the specimen onto a clean microscope slide.[5][18]
-
Reagent Addition: Add one drop of Calcofluor White stain and one drop of 10% KOH to the specimen.[5][6][18] The KOH serves to clear the background debris, similar to the standard wet mount.[6]
-
Coverslip Placement: Place a coverslip over the mixture and let it stand for at least one minute to allow for staining and clearing.[5][18]
-
Microscopy: Examine the slide using a fluorescence microscope equipped with the appropriate filters for UV or violet-blue excitation (e.g., excitation around 347-355 nm).[7][8] Scan the slide at magnifications from 100x to 400x.[5][7]
-
Interpretation: Fungal elements, parasites, or cysts containing chitin/cellulose will fluoresce a brilliant apple-green or blue-white color against a dark or reddish-orange background (if Evans Blue is used).[6][8]
Visualization of Experimental Workflow
Caption: Workflow for fungal detection using KOH and Calcofluor White methods.
Conclusion
Both KOH and Calcofluor White are valuable tools for the direct microscopic detection of fungi in clinical specimens. The KOH mount remains a fundamental, cost-effective screening test suitable for any laboratory with a light microscope.[2][3] However, for enhanced sensitivity and diagnostic accuracy, Calcofluor White staining is the superior method, provided a fluorescence microscope is available.[1][9] It is particularly advantageous in cases where fungal elements are sparse or when rapid screening of numerous samples is required.[1] The choice between the two techniques ultimately hinges on the specific diagnostic needs, available resources, and the level of expertise required for interpretation.
References
- 1. KOH & Calcofluor-White | MI [microbiology.mlsascp.com]
- 2. microbenotes.com [microbenotes.com]
- 3. flabslis.com [flabslis.com]
- 4. KOH Mount: Principle, Procedure, Results, Uses • Microbe Online [microbeonline.com]
- 5. static.igem.org [static.igem.org]
- 6. dalynn.com [dalynn.com]
- 7. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ijcmas.com [ijcmas.com]
- 10. A comparison of calcofluor white, potassium hydroxide, and culture for the laboratory diagnosis of superficial fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of potassium hydroxide, Giemsa and calcofluor white staining techniques in the microscopic evaluation of corneal scrapings for diagnosis of fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of direct microscopic methods using potassium hydroxide, periodic acid Schiff, and calcofluor white with culture in the diagnosis of onychomycosis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 13. zombiemyco.com [zombiemyco.com]
- 14. studymicrobio.com [studymicrobio.com]
- 15. seanschepers.com [seanschepers.com]
- 16. Efficacy and Rapidity of Potassium Hydroxide Mount and Modified Chicago Sky Blue 6B Stain with Potassium Hydroxide in Fungal Keratitis Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. KOH test - Wikipedia [en.wikipedia.org]
- 18. microbenotes.com [microbenotes.com]
A Comparative Guide to Assessing Cell Vitality: Calcofluor White M2R vs. Evans Blue and Neutral Red
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals objectively compares three common methods for assessing cell vitality: Calcofluor White M2R, Evans blue, and neutral red. This publication provides supporting experimental data, detailed protocols, and visual diagrams to aid in the selection of the most appropriate staining agent for specific research needs.
The accurate assessment of cell vitality is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. The choice of staining method can significantly impact experimental outcomes. This guide delves into the mechanisms, protocols, and comparative performance of three widely used vitality stains: the fluorescent Calcofluor White M2R, and the colorimetric dyes Evans blue and neutral red.
Principles of Cell Vitality Staining
The three dyes operate on distinct principles to differentiate between viable and non-viable cells.
-
Calcofluor White M2R is a fluorescent stain that binds to cellulose (B213188) and chitin, components of the cell walls in fungi, plants, and algae.[1] In viable cells with intact plasma membranes, the stain is largely confined to the cell wall.[2] However, in dead cells, the compromised membrane allows the dye to penetrate and brightly stain the cytoplasm and nucleus.[2]
-
Evans blue is a non-permeating azo dye that is excluded by healthy cells with intact plasma membranes.[3] When the membrane is compromised, as in dead or dying cells, the dye enters the cytoplasm, imparting a distinct blue color.[4][5] This method is predicated on the principle of membrane integrity as a hallmark of cell viability.[5]
-
Neutral red is a supravital stain that is actively taken up by viable cells and accumulates in their lysosomes.[6][7] This uptake is an active process requiring a healthy cellular metabolism.[8][9] A decrease in the uptake of neutral red is indicative of a loss of cell viability or cytotoxicity.[10]
Comparative Performance Data
A key consideration in selecting a vitality stain is its accuracy and sensitivity. While comprehensive side-by-side quantitative data for all three stains across multiple cell types is limited, existing studies provide valuable insights.
| Staining Method | Principle of Detection | Reported Accuracy/Sensitivity | Advantages | Disadvantages |
| Calcofluor White M2R | Membrane integrity (fluorescent staining of intracellular components in dead cells) | Correctly predicted vitality for ~98% of onion epidermal cells, comparable to Evans blue and neutral red in the same system.[2][6] | Rapid, fluorescent signal offers high contrast. Non-toxic at optimal concentrations.[2] | Primarily applicable to organisms with cell walls (plants, fungi, algae).[1] |
| Evans Blue | Membrane integrity (dye exclusion by viable cells) | Did not adequately measure cell viability in two freshwater microalgae species in one study.[11] | Simple, cost-effective colorimetric assay.[4] Can be quantified spectrophotometrically.[5] | Can be toxic with longer incubation times.[3] May not be suitable for all cell types.[11] |
| Neutral Red | Active transport and lysosomal accumulation in viable cells | More sensitive than MTT assay for assessing viability in two freshwater microalgae species.[11] | Measures metabolic activity, providing a different dimension of vitality.[7] Quantitative and reproducible.[9] | Indirect measure of viability; relies on lysosomal function. |
Mechanisms of Action and Experimental Workflows
To facilitate a deeper understanding of these techniques, the following diagrams illustrate their mechanisms of action and a general experimental workflow.
Caption: Mechanisms of Calcofluor White M2R, Evans blue, and neutral red staining for cell vitality.
Caption: A generalized workflow for assessing cell vitality using staining methods.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are summarized protocols for each stain.
Calcofluor White M2R Staining Protocol (for Yeast)
-
Cell Preparation: Grow yeast to the desired growth phase (e.g., late log phase) in an appropriate medium.[12]
-
Washing: Centrifuge the yeast culture and resuspend the pellet in a wash buffer (e.g., 10 mM Na-HEPES, pH 7.2 with 2% D-glucose).[12]
-
Staining: Add Calcofluor White M2R to the yeast suspension to a final concentration of approximately 25 µM.[13]
-
Incubation: Incubate the suspension in the dark at 30°C for 30-45 minutes.[13][14]
-
Observation: Mount a small volume of the stained suspension on a microscope slide and observe using a fluorescence microscope with UV excitation (e.g., ~355-360 nm excitation and ~435-460 nm emission).[1][13]
Evans Blue Staining Protocol (for Plant/Algal Cells)
-
Staining Solution Preparation: Prepare a 0.25% (w/v) Evans blue solution in a suitable buffer (e.g., 0.1 M CaCl2 at pH 5.6).[4] The solution should be freshly prepared.[4]
-
Sample Preparation: Take a known quantity of cells or tissue (e.g., leaf discs).[3]
-
Staining: Immerse the samples in the Evans blue staining solution.
-
Incubation: Incubate at room temperature for 15-20 minutes.
-
Washing: Thoroughly wash the samples with distilled water to remove excess dye.
-
Qualitative Analysis: Observe the stained samples under a bright-field microscope. Dead cells will appear blue.[5]
-
Quantitative Analysis: To quantify cell death, the stain can be extracted from the tissue using 1% (w/v) SDS solution by incubating at 50-60°C for 30-60 minutes.[3] The absorbance of the extract is then measured spectrophotometrically at approximately 600 nm.[3]
Neutral Red Uptake Assay Protocol (for Adherent Cells)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–20,000 cells/well and incubate overnight.[8]
-
Compound Treatment: Expose cells to the test compound for the desired duration.[8]
-
Staining: Remove the treatment medium and add 150 µL of a pre-warmed medium containing neutral red (e.g., 40-50 µg/mL). Incubate for 2-3 hours at 37°C.[6][7]
-
Washing: Remove the neutral red medium and wash the cells with a suitable wash buffer (e.g., 1X PBS).[6]
-
Dye Extraction: Add 100-150 µL of a solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.[9]
-
Quantification: Shake the plate for 10 minutes to ensure complete solubilization of the dye.[9] Measure the optical density (O.D.) at 540 nm using a microplate reader.[8][9] Cell viability is proportional to the O.D. reading.
Conclusion
The choice between Calcofluor White M2R, Evans blue, and neutral red for assessing cell vitality depends on the specific cell type, the experimental question, and the available equipment. Calcofluor White M2R is an excellent choice for fluorescent visualization of vitality in organisms with cell walls. Evans blue provides a simple, colorimetric readout of membrane integrity, while neutral red offers a quantitative measure of metabolic activity. By understanding the distinct mechanisms and protocols of each, researchers can make informed decisions to obtain reliable and accurate cell vitality data.
References
- 1. A new fluorescent test for cell vitality using calcofluor white M2R. | Semantic Scholar [semanticscholar.org]
- 2. Evaluation of fluorescence-based viability stains in cells dissociated from scleractinian coral Pocillopora damicornis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corefacilities.iss.it [corefacilities.iss.it]
- 4. A comparison of four methods for determining viability in human dermal fibroblasts irradiated with blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new fluorescent test for cell vitality using calcofluor white M2R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. [PDF] Comparison of methods used for assessing the viability and vitality of yeast cells. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of the highly selective fluorescence staining of fungi in tissue sections with Uvitex 2B and Calcofluor White M2R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. repozytorium.p.lodz.pl [repozytorium.p.lodz.pl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biotium.com [biotium.com]
Safety Operating Guide
Proper Disposal of Fluorescent Brightener 85: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Fluorescent Brightener 85. This document provides immediate, procedural, and step-by-step guidance to ensure the safe handling and disposal of this chemical, reinforcing our commitment to laboratory safety and responsible environmental stewardship.
This compound, a chemical used to enhance the whiteness of materials, requires careful management at the end of its lifecycle. While many sources indicate that this compound is not classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a definitive and universally accepted hazard classification is not available.[1] Some suppliers may classify it with potential health effects such as skin, eye, or respiratory irritation.[2] Given this ambiguity, a cautious approach to disposal is paramount.
Pre-Disposal Checklist & Safety Protocols
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.
1. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in its pure form or in solutions.
| PPE Item | Specification |
| Eye Protection | Wear tightly fitting safety goggles or chemical safety goggles.[3] |
| Hand Protection | Wear compatible, chemical-resistant gloves. Inspect gloves before use and dispose of them properly after handling the chemical.[4] |
| Body Protection | Wear a lab coat or other protective clothing to prevent skin contact.[5] |
| Respiratory | If working with the powder form and there is a risk of inhalation, use a respirator.[3] |
2. Spill and Decontamination Procedures: In the event of a spill, follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For powdered spills, carefully sweep up the material to avoid creating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
Collect: Place the contained material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Treat all spill cleanup materials as chemical waste and dispose of them according to the procedures outlined below.
Disposal Procedures: A Step-by-Step Guide
The proper disposal route for this compound is contingent on its classification by your local EHS authority.
Step 1: Waste Classification Contact your institution's EHS department to determine if this compound is considered hazardous or non-hazardous waste at your facility. This is the most critical step in ensuring compliance.
Step 2: Waste Segregation Proper segregation of chemical waste is essential to prevent accidental reactions.[6]
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
Keep it separate from incompatible materials.
Step 3: Containerization and Labeling
-
Use a chemically compatible and leak-proof container for waste collection.
-
The container must be clearly labeled with the words "Waste - this compound" and any other information required by your institution.
Step 4: Final Disposal Based on the classification from your EHS department, follow one of the two pathways below.
Disposal Workflow for this compound
Caption: Decision workflow for the proper disposal of this compound.
Pathway 1: Disposal as Non-Hazardous Waste
If your EHS department classifies this compound as non-hazardous, they will provide specific instructions for its disposal.[7][8] This may include:
-
Drain Disposal: For small quantities of aqueous solutions, disposal down the sanitary sewer with copious amounts of water may be permissible.[9] However, never pour undiluted or large volumes down the drain without explicit EHS approval.
-
Trash Disposal: Solid, non-hazardous chemical waste may sometimes be disposed of in the regular trash, provided it is in a sealed, clearly labeled container.[10]
Important: Do not assume these methods are acceptable without direct confirmation from your EHS department. Local regulations and wastewater treatment capabilities vary.
Pathway 2: Disposal as Hazardous Waste
If this compound is treated as hazardous waste by your institution, or if its classification is unknown, you must follow the established hazardous waste disposal procedures.
-
Accumulation: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).
-
Pickup: Arrange for a hazardous waste pickup with your EHS department. They will ensure the waste is transported and disposed of in compliance with all regulations.
By adhering to these guidelines and prioritizing communication with your institution's safety experts, you can ensure the safe and responsible disposal of this compound, protecting both yourself and the environment.
References
- 1. This compound | C36H34N12Na2O8S2 | CID 6440859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. echemi.com [echemi.com]
- 4. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Fluorescent Brightener 85
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Fluorescent Brightener 85. By offering procedural, step-by-step guidance, this document aims to be your preferred source for laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.
Essential Safety Information
This compound is a chemical compound used as an optical brightener. While it is not classified as a hazardous substance, proper handling and disposal are crucial to maintain a safe laboratory environment and minimize any potential risks.[1] Adherence to the following guidelines will ensure the safe use of this product in your research.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Handling Powder | Safety glasses with side-shields or chemical goggles | Nitrile or latex gloves | NIOSH-approved N95 or equivalent respirator | Laboratory coat |
| Working with Solutions | Safety glasses | Nitrile or latex gloves | Generally not required if handled in a well-ventilated area or fume hood | Laboratory coat |
| Cleaning Spills | Chemical splash goggles | Heavy-duty gloves | NIOSH-approved N95 or equivalent respirator if powder is present | Laboratory coat or apron |
Operational and Disposal Plans
Proper operational procedures and a clear disposal plan are critical for the safe management of this compound in the laboratory.
| Parameter | Guideline |
| Ventilation | Handle in a well-ventilated area. Use of a chemical fume hood is recommended when working with the powder form to minimize dust inhalation.[2] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[2] |
| Housekeeping | Keep the work area clean to prevent the accumulation of dust. Dry sweeping is not recommended. Use a damp cloth or a vacuum with a HEPA filter for cleaning. |
| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes. |
| First Aid (Skin) | Wash off with soap and plenty of water. |
| First Aid (Inhalation) | Move the person into fresh air. |
| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. |
This compound is generally considered non-hazardous waste. However, disposal should always be in accordance with local, state, and federal regulations.
Step-by-Step Disposal of Solid Waste:
-
Collection: Collect waste this compound powder in a suitable, clearly labeled, and sealed container.
-
Labeling: Label the container as "Non-Hazardous Waste" and specify the contents ("this compound"). Include the accumulation start date.
-
Storage: Store the waste container in a designated waste accumulation area, away from incompatible materials.
-
Disposal: Dispose of the container in the regular laboratory trash destined for a sanitary landfill, provided this is permitted by your institution's waste management plan.[3][4] Do not place in laboratory trash cans that are handled by custodial staff who are not trained for chemical waste.[3]
Step-by-Step Disposal of Solutions:
-
Evaluation: Ensure the solution does not contain any other hazardous materials.
-
Neutralization (if applicable): If the solution is acidic or basic, neutralize it to a pH between 6 and 8.
-
Dilution: For small quantities of aqueous solutions, dilute with copious amounts of water.
-
Sewer Disposal: If permitted by local regulations and your institution's policy, the diluted, non-hazardous solution may be poured down the sanitary sewer.[4]
Experimental Protocol: Staining Fungi with this compound
This protocol is adapted from a study evaluating this compound for the detection of fungi.[5]
Materials:
-
This compound powder
-
Cultured fungi or clinical specimens
-
Microscope slides and coverslips
-
Fluorescence microscope with an appropriate filter set for blue fluorescence
Procedure:
-
Preparation of Staining Solution:
-
Weigh 10 mg of this compound powder.
-
Dissolve the powder in 100 mL of ethanol to create a 100 µg/mL stock solution.
-
Store the stock solution in a dark, sealed container at 4°C.
-
For the working solution, dilute the stock solution as needed for your specific application.
-
-
Staining of Fungal Samples:
-
Place a small amount of the fungal culture or clinical specimen on a clean microscope slide.
-
Add a drop of the this compound working solution to the sample.
-
Gently place a coverslip over the sample, avoiding air bubbles.
-
Allow the stain to incubate for a few minutes at room temperature.
-
-
Microscopic Examination:
-
Observe the stained sample under a fluorescence microscope.
-
Fungal elements, such as hyphae and conidia, will exhibit a strong blue fluorescence, making them easily distinguishable from the background.[5]
-
Workflow and Safety Diagram
The following diagram illustrates the key steps for safely handling and disposing of this compound.
References
- 1. aptus.co.jp [aptus.co.jp]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. researchgate.net [researchgate.net]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
